arabino-Hexitol, 3-deoxy-, pentaacetate
Description
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Properties
CAS No. |
134176-59-3 |
|---|---|
Molecular Formula |
C15H24N4O3 |
Synonyms |
arabino-Hexitol, 3-deoxy-, pentaacetate |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-deoxy-arabino-hexitol pentaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a plausible synthetic pathway for 3-deoxy-arabino-hexitol pentaacetate. The synthesis is presented as a two-stage process: the preparation of the core 3-deoxy-arabino-hexitol structure, followed by its complete acetylation. This document details the experimental protocols for these key transformations and presents relevant quantitative data in a structured format.
Synthetic Strategy Overview
The synthesis of 3-deoxy-arabino-hexitol pentaacetate can be logically approached in two principal stages. The initial stage focuses on the formation of the 3-deoxy-arabino-hexitol backbone. This is followed by the second stage, which involves the peracetylation of the five hydroxyl groups of the hexitol to yield the final product.
A plausible and efficient route to 3-deoxy-arabino-hexitol involves the catalytic hydrogenation of a suitable precursor, 3-deoxy-D-arabino-hexose (also known as 3-deoxy-D-glucose). The subsequent pentaacetylation is a standard procedure in carbohydrate chemistry, typically achieved using acetic anhydride in the presence of a base such as pyridine.
Data Presentation
The following tables summarize the quantitative data associated with the key transformations in the synthesis of 3-deoxy-arabino-hexitol pentaacetate. The data is based on typical yields and conditions reported for analogous reactions in the literature.
Table 1: Catalytic Hydrogenation of Hexoses to Hexitols
| Catalyst | Substrate | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) |
| Raney Nickel | D-Glucose | 46 | - | 1.1 | ~87 |
| Ruthenium on Carbon (Ru/C) | D-Glucose | 100-130 | 580-1160 | 2-4 | >95 |
Table 2: Peracetylation of Sugar Alcohols
| Reagents | Catalyst/Base | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Acetic Anhydride | Pyridine | Room Temperature | 12-24 h | >90 |
| Acetic Anhydride | Sodium Acetate | 100 | 2 h | High |
| Acetic Anhydride | Ionic Liquid (TEAA) | Room Temperature | Short | Excellent |
Experimental Protocols
Stage 1: Synthesis of 3-deoxy-arabino-hexitol via Catalytic Hydrogenation
This protocol describes the reduction of 3-deoxy-D-arabino-hexose to 3-deoxy-arabino-hexitol using catalytic hydrogenation.
Materials:
-
3-deoxy-D-arabino-hexose
-
Raney Nickel (or 5% Ruthenium on Carbon)
-
Deionized Water (or appropriate solvent)
-
Hydrogen Gas
-
Filtration aid (e.g., Celite)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure reactor vessel, dissolve 3-deoxy-D-arabino-hexose in deionized water to a desired concentration.
-
Carefully add the Raney Nickel catalyst to the solution. The catalyst loading should be optimized, but a starting point of 5-10% by weight relative to the sugar is common.
-
Seal the reactor and purge the system with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi for Raney Nickel or higher for Ru/C).
-
Commence stirring and heat the reaction mixture to the target temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight depending on the scale and conditions.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas before opening.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with deionized water.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-deoxy-arabino-hexitol. The product can be further purified by recrystallization if necessary.
Stage 2: Synthesis of 3-deoxy-arabino-hexitol pentaacetate
This protocol details the complete acetylation of 3-deoxy-arabino-hexitol using acetic anhydride and pyridine.[1][2]
Materials:
-
3-deoxy-arabino-hexitol
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (or other suitable organic solvent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the 3-deoxy-arabino-hexitol in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring. A typical excess of 5-10 equivalents of acetic anhydride is used.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.
-
Remove the pyridine and acetic acid by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-deoxy-arabino-hexitol pentaacetate.
-
The crude product can be purified by silica gel column chromatography or recrystallization to obtain the pure pentaacetate.
Visualizations
The following diagrams illustrate the synthetic workflow for 3-deoxy-arabino-hexitol pentaacetate.
Caption: Synthetic workflow for 3-deoxy-arabino-hexitol pentaacetate.
The following diagram illustrates the logical relationship of the key steps in the synthesis.
Caption: Logical relationship of the two main stages of the synthesis.
References
Spectroscopic and Synthetic Profile of an Acetylated Hexopyranose Derivative: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for a representative acetylated hexopyranose, which serves as a proxy for 3-deoxy-arabino-hexitol pentaacetate due to the limited availability of specific data for the latter. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for α-D-glucopyranose pentaacetate, a compound structurally similar to the requested molecule. This data is crucial for the structural elucidation and characterization of acetylated hexopyranoses.
Table 1: ¹H NMR Spectroscopic Data for α-D-Glucopyranose Pentaacetate (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| H-1 | 6.33 |
| H-2 | 5.47 |
| H-3 | 5.12 |
| H-4 | 5.11 |
| H-5 | 4.27 |
| H-6a | 4.13 |
| H-6b | 4.10 |
| Acetyl CH₃ | 2.19, 2.10, 2.05, 2.03, 2.02 |
Data sourced from publicly available spectral databases.[1]
Table 2: ¹³C NMR Spectroscopic Data for α-D-Glucopyranose Pentaacetate
| Assignment | Chemical Shift (δ, ppm) |
| C=O (Acetyl) | 170.6, 170.2, 169.9, 169.4, 168.9 |
| C-1 | 89.1 |
| C-2 | 72.8 |
| C-3 | 72.8 |
| C-4 | 69.8 |
| C-5 | 67.9 |
| C-6 | 61.7 |
| CH₃ (Acetyl) | 20.9, 20.7, 20.6, 20.5 |
Note: Specific peak assignments may vary slightly between different sources and experimental conditions.
Table 3: Mass Spectrometry Data (Electron Ionization) for D-Glucose Pentaacetate
| m/z | Relative Intensity (%) | Fragment |
| 331 | 1.0 | [M - OAc]⁺ |
| 242 | 7.1 | |
| 200 | 4.8 | |
| 169 | 5.5 | |
| 157 | 10.9 | |
| 145 | 4.0 | |
| 140 | 5.7 | |
| 115 | 17.4 | |
| 98 | 13.3 | |
| 43 | 100.0 | [CH₃CO]⁺ |
Molecular Weight: 390.34 g/mol .[1][2][3]
Table 4: Infrared (IR) Spectroscopy Data for α-D-Glucopyranose Pentaacetate
| Wavenumber (cm⁻¹) | Assignment |
| ~1750 | C=O stretch (ester) |
| ~1230 | C-O stretch (ester) |
| ~1040 | C-O stretch (pyranose ring) |
This represents typical absorption bands for acetylated sugars.[4][5]
Experimental Protocols
The following section details a general methodology for the synthesis and purification of pentaacetylated glucose. This protocol can be adapted for the synthesis of other acetylated hexitols.
Synthesis of Pentaacetylated Glucose
A common method for the peracetylation of glucose involves the use of acetic anhydride with a catalyst.[6]
-
Materials: D-glucose, acetic anhydride (Ac₂O), 4-dimethylaminopyridine (DMAP), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate (NaHCO₃) solution, water, sodium sulfate (Na₂SO₄).
-
Procedure:
-
Suspend D-glucose in dichloromethane.
-
Add an excess of acetic anhydride (e.g., 5.5 equivalents).
-
Add a catalytic amount of DMAP (e.g., 5 mol%).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic phase sequentially with a saturated solution of NaHCO₃ and water to remove excess acetic anhydride and acetic acid.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification: The crude product, typically a syrup, can be purified by recrystallization or column chromatography on silica gel if necessary. The quantitative yield of pentaacetylated glucose is often achieved.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and a corresponding frequency for ¹³C.
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like an acetylated hexitol.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Glucose pentaacetate(604-68-2) 1H NMR spectrum [chemicalbook.com]
- 2. D-Glucose, 2,3,4,5,6-pentaacetate [webbook.nist.gov]
- 3. D-Glucose pentaacetate | C16H22O11 | CID 520932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]
- 5. β-D-Glucose pentaacetate(604-69-3) IR Spectrum [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Discovery, Isolation, and Characterization of 3-Deoxy-arabino-hexitol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-deoxy-arabino-hexitol derivatives, a class of carbohydrates of significant interest in drug discovery and development. Due to their presence in numerous bioactive natural products and their role as key intermediates in essential metabolic pathways, understanding their synthesis, isolation, and biological significance is crucial for the advancement of novel therapeutics. This document details the synthetic routes, purification protocols, and analytical characterization of these compounds, with a particular focus on their connection to the shikimate pathway, a critical target for antimicrobial and herbicide development.
Introduction: The Significance of 3-Deoxy-arabino-hexitol Derivatives
Deoxy sugars, carbohydrates in which a hydroxyl group has been replaced by a hydrogen atom, are integral components of many biologically active molecules, including antibiotics and anticancer agents.[1][2] The absence of the hydroxyl group can significantly alter the chemical and physical properties of the sugar, often enhancing the stability and bioavailability of the parent molecule. 3-Deoxy-arabino-hexitol derivatives are a specific class of these deoxysugars that have garnered attention primarily through their relationship with 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), the first committed intermediate in the shikimate pathway.[3][4] This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals, making it an attractive target for the development of non-toxic antimicrobial agents.[4][5]
The discovery and study of these derivatives have been driven more by their biochemical importance and synthetic potential rather than direct isolation from natural sources in their free hexitol form. The core focus of research has been on the enzymatic product DAHP and the enzyme responsible for its creation, DAHP synthase.[1][5]
Biosynthesis: The Shikimate Pathway
The primary route to a key 3-deoxy-arabino-heptulosonic acid derivative is the shikimate pathway. The initial step involves the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), a seven-carbon sugar acid phosphate.[3] This reaction is catalyzed by DAHP synthase.[5]
Synthesis and Isolation Strategies
While DAHP is a key biosynthetic intermediate, the synthesis of 3-deoxy-arabino-hexitol and its derivatives for research and development purposes is typically achieved through chemical synthesis. These methods provide access to a wider range of derivatives and allow for isotopic labeling and other modifications.
Chemical Synthesis of 3-Deoxy-arabino-hexitol Derivatives
A common strategy for the synthesis of 3-deoxy-hexitol derivatives involves the use of readily available starting materials such as D-arabinose. For instance, the synthesis of a mechanism-based inhibitor of DAHP synthase was achieved in 12 steps starting from D-arabinose.[6] A generalized workflow for the chemical synthesis and purification of a 3-deoxy-arabino-hexitol derivative is outlined below.
Experimental Protocol: Synthesis of a Protected 3-Deoxy-D-arabino-hexitol Derivative
The following is a representative protocol for the synthesis of a protected 3-deoxy-D-arabino-hexitol derivative, adapted from methodologies for deoxysugar synthesis.
Materials:
-
Protected D-arabino-hexose derivative (e.g., with a leaving group at C3)
-
Reducing agent (e.g., tributyltin hydride)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Dissolve the protected hexose derivative in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Add the reducing agent (e.g., 1.5 equivalents of tributyltin hydride) and the radical initiator (e.g., 0.1 equivalents of AIBN).
-
Heat the reaction mixture at reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., increasing concentrations of ethyl acetate in hexane) to yield the pure 3-deoxy-arabino-hexitol derivative.
-
Characterize the purified product by NMR and mass spectrometry.
Isolation and Purification from Biological Systems
While less common for the free hexitol, the enzymatic product DAHP can be produced and purified from engineered microorganisms.
Experimental Protocol: Purification of DAHP from an E. coli Overexpressing Strain
This protocol is based on methods for the purification of the DAHP synthase enzyme and its product.[1]
Materials:
-
Cell paste from an E. coli strain overexpressing DAHP synthase
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme and DNase)
-
Saturated ammonium sulfate solution
-
Dialysis buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Anion exchange chromatography column (e.g., Q-Sepharose)
-
Elution buffers with increasing salt concentration (e.g., 20 mM Tris-HCl, pH 7.5 with a 0 to 1 M NaCl gradient)
Procedure:
-
Resuspend the cell paste in lysis buffer and lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4 °C to remove cell debris.
-
Perform a fractional ammonium sulfate precipitation of the supernatant. Collect the fraction containing the DAHP synthase and its product (this will require prior optimization).
-
Resuspend the pellet in a minimal volume of dialysis buffer and dialyze overnight against the same buffer to remove excess salt.
-
Load the dialyzed sample onto a pre-equilibrated anion exchange column.
-
Wash the column with dialysis buffer until the baseline absorbance at 280 nm is stable.
-
Elute the bound proteins and DAHP using a linear salt gradient.
-
Collect fractions and assay for the presence of DAHP using a specific assay (e.g., the thiobarbituric acid assay).
-
Pool the fractions containing DAHP and desalt by dialysis or size-exclusion chromatography.
Characterization and Data Presentation
The structural elucidation of 3-deoxy-arabino-hexitol derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy:
-
¹H NMR: Provides information on the number of protons, their chemical environment, and their coupling to neighboring protons. The absence of a proton signal in the region typical for a hydroxyl-bearing carbon at the C3 position is a key indicator. The chemical shifts and coupling constants of the protons at C2, C3, and C4 are diagnostic.
-
¹³C NMR: Shows the number of unique carbon atoms. A signal for a methylene group (CH₂) at the C3 position in the ¹³C NMR spectrum is characteristic of a 3-deoxy sugar.[7]
Mass Spectrometry:
-
Provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS).
-
Fragmentation patterns can help to confirm the structure.
Quantitative Data:
The following table summarizes key physical and chemical properties of 3-deoxy-D-arabino-heptulosonate-7-phosphate, a closely related and well-studied derivative.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃O₁₀P | [8] |
| Molecular Weight | 288.15 g/mol | [8] |
| IUPAC Name | (4R,5S,6R)-4,5,6-trihydroxy-2-oxo-7-phosphonooxyheptanoic acid | [9] |
| CAS Number | 2627-73-8 | [10] |
Biological Activity and Drug Development Applications
The primary interest in 3-deoxy-arabino-hexitol derivatives in drug development stems from their connection to the shikimate pathway. Since this pathway is essential in pathogens but absent in humans, the enzymes involved, particularly DAHP synthase, are excellent targets for the development of novel antimicrobial agents.[5]
Inhibitors of DAHP synthase have been designed and synthesized, often using mimics of the substrates or the transition state of the reaction.[5][6] These inhibitors can block the production of aromatic amino acids, leading to the death of the microorganism.
Furthermore, deoxysugars are known to be crucial components of various natural products with therapeutic properties. The modification of these sugar moieties is a key strategy in medicinal chemistry to improve the efficacy and pharmacokinetic properties of drugs.[2]
Conclusion
3-Deoxy-arabino-hexitol derivatives represent a valuable class of compounds for researchers in the fields of carbohydrate chemistry, biochemistry, and drug development. While their direct isolation from natural sources is not a primary focus, their chemical synthesis and their role as key intermediates in the shikimate pathway make them highly relevant. The detailed understanding of their synthesis, purification, and characterization, as provided in this guide, is essential for the continued exploration of their potential in the development of novel therapeutics, particularly in the fight against infectious diseases. The methodologies and data presented here serve as a foundational resource for scientists working to harness the unique properties of these important molecules.
References
- 1. Purification and Properties of 3-Deoxy-d-Arabinoheptulosonic Acid-7-Phosphate Synthetase (trp) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis pathways for deoxysugars in antibiotic-producing actinomycetes: isolation, characterization and generation of novel glycosylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Synthesis and evaluation of dual site inhibitors of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a mechanism-based inhibitor of a 3-deoxy-D-arabino heptulosonate 7-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural analysis of 3-deoxy-D-arabino-heptulosonate 7-phosphate by 1H- and natural-abundance 13C-n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Deoxy-D-arabino-heptulosonate-7-phosphate | C7H13O10P | CID 160647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-phospho-2-dehydro-3-deoxy-D-arabino-heptonate | C7H10O10P-3 | CID 5460215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-deoxy-D-arabino-heptulosonate-7-phosphate | 2627-73-8 [chemicalbook.com]
The Pivotal Role of 3-Deoxy Sugars and Their Acetates in Modern Drug Discovery: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the biological significance of 3-deoxy sugars and their acetylated derivatives, targeting researchers, scientists, and professionals in drug development. This document elucidates their critical roles in various pathological and physiological processes, highlighting their potential as therapeutic agents and targets.
Introduction to 3-Deoxy Sugars
3-deoxy sugars are a class of carbohydrates where a hydroxyl group at the C-3 position is replaced by a hydrogen atom. This seemingly subtle structural modification imparts unique chemical properties that translate into significant biological activities. These compounds are integral to a range of biological processes and are increasingly recognized for their therapeutic potential in oncology, infectious diseases, and metabolic disorders. Their acetylated forms, in which one or more hydroxyl groups are converted to acetate esters, often exhibit modified solubility, stability, and cell permeability, making them attractive for drug development.
Key 3-Deoxy Sugars and Their Biological Significance
3-Deoxy-D-manno-octulosonic Acid (Kdo): A Linchpin in Bacterial Survival
3-Deoxy-D-manno-octulosonic acid, commonly known as Kdo, is an eight-carbon sugar that is an essential component of the lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] Kdo acts as a crucial linker between the lipid A moiety and the core oligosaccharide of LPS, a structure vital for maintaining the integrity and viability of the bacterial cell.[2][3] The indispensability of the Kdo biosynthetic pathway in many pathogenic bacteria makes its constituent enzymes attractive targets for the development of novel antibiotics.
The synthesis of Kdo is a multi-step enzymatic process, starting from ribulose 5-phosphate. The key enzymes in this pathway are arabinose-5-phosphate isomerase (API), Kdo-8-phosphate synthase (KdsA), Kdo-8-phosphate phosphatase, and CMP-Kdo synthetase (KdsB).[1] Inhibition of these enzymes can disrupt LPS formation, leading to bacterial cell death.
3-Deoxyglucosone (3-DG): A Key Player in Diabetic Complications
3-Deoxyglucosone (3-DG) is a highly reactive dicarbonyl compound formed through the Maillard reaction and the polyol pathway.[4] Elevated levels of 3-DG are found in patients with diabetes and uremia and are strongly implicated in the development of diabetic complications.[3][4] 3-DG readily reacts with the amino groups of proteins to form Advanced Glycation Endproducts (AGEs).[1][4]
The accumulation of AGEs leads to cellular dysfunction and tissue damage through several mechanisms, including the cross-linking of proteins and interaction with the Receptor for Advanced Glycation Endproducts (RAGE). The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines and adhesion molecules, contributing to a state of chronic inflammation.[1][5]
Therapeutic Potential of 3-Deoxy Sugars and Their Acetates
The unique biological roles of 3-deoxy sugars position them and their derivatives as promising candidates for therapeutic intervention in a variety of diseases.
Antibacterial Agents
Given the essentiality of the Kdo pathway for the survival of many Gram-negative bacteria, inhibitors of Kdo biosynthetic enzymes are being actively investigated as novel antibacterial agents.[6]
Anticancer Agents
Several 3-deoxy sugar analogues have demonstrated significant anticancer activity. For instance, acetylated derivatives of 2-deoxy-D-glucose have shown potent anticancer effects in glioblastoma models.[7] The acetylation can improve the pharmacokinetic properties of these compounds, enhancing their delivery to tumor tissues.[7]
Antiviral Agents
Derivatives of 3-deoxy sugars have also been explored for their antiviral properties. For example, certain uridine derivatives of 2-deoxy sugars have shown inhibitory activity against the tick-borne encephalitis virus.[8]
Quantitative Data on Biological Activity
The following tables summarize key quantitative data for the biological activity of various 3-deoxy sugars and their derivatives.
| Compound | Target/Assay | Cell Line | IC50/EC50 | Reference |
| Anticancer Activity | ||||
| Acetylated 2-deoxy-D-glucose (WP1122) | Glycolysis Inhibition | U-87 Glioblastoma | IC50: 2 mM | [7] |
| Acetylated 2-deoxy-D-glucose (WP1122) | Glycolysis Inhibition | U-251 Glioblastoma | IC50: 0.8 mM | [7] |
| Compound 1 (indole-based) | Cytotoxicity | HCT116 | IC50: 22.4 µM | [9] |
| Compound 2 (indole-based) | Cytotoxicity | HCT116 | IC50: 0.34 µM | [9] |
| Antiviral Activity | ||||
| Uridine derivative 2 | TBEV Inhibition | A549 | IC50: 1.4 µM | [8] |
| Uridine derivative 4 | TBEV Inhibition | A549 | IC50: 10.2 µM | [8] |
| Uridine derivative 10 | TBEV Inhibition | A549 | IC50: 3.5 µM | [8] |
| Uridine derivative 11 | TBEV Inhibition | A549 | IC50: 2.1 µM | [8] |
| Enzyme | Inhibitor | Ki/IC50 | Reference |
| Enzyme Inhibition | |||
| Kdo-8-P synthase (KdsA) | 4-Phospho-2,3-acetyl-d-erythrose hydroxamate (4PEH) | Potent inhibitor | [3] |
| CMP-Kdo synthetase (KdsB) | 8-azido-Kdo | Substrate | [10] |
| CMP-Kdo synthetase (KdsB) | 7-azido-Kdo | Not a substrate | [10] |
Experimental Protocols
Synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-α/β-D-glucopyranoside
This protocol describes a common method for the synthesis of an acetylated 2-deoxy sugar.
Materials:
-
Methyl 3,4,6-tri-O-acetyl-2-deoxy-α/β-D-glucopyranoside
-
Acetic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Water
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of methyl 3,4,6-tri-O-acetyl-2-deoxy-α/β-D-glucopyranoside in acetic acid and acetic anhydride, add concentrated sulfuric acid at 0°C.[11]
-
Bring the reaction mixture to room temperature and stir for 2 hours.[11]
-
Dilute the reaction mixture with water and extract with CH2Cl2.[11]
-
Wash the organic phase with saturated NaHCO3 solution and water.[11]
-
Dry the organic phase over Na2SO4 and concentrate to obtain the product.[11]
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in 96-well plates
-
Test compound (3-deoxysugar or its acetate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.
Conclusion
3-Deoxy sugars and their acetylated derivatives represent a promising and versatile class of molecules with significant potential in drug discovery and development. Their fundamental roles in critical biological pathways, such as bacterial cell wall synthesis and the pathogenesis of diabetic complications, underscore their importance as therapeutic targets. The ability to modify their properties through acetylation further enhances their drug-like characteristics, opening new avenues for the development of novel antibacterial, anticancer, and antiviral agents. Continued research into the synthesis, biological activity, and mechanisms of action of these compounds is crucial for translating their therapeutic promise into clinical realities.
References
- 1. Glycation of H1 Histone by 3-Deoxyglucosone: Effects on Protein Structure and Generation of Different Advanced Glycation End Products | PLOS One [journals.plos.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Deoxy-D-manno-oct-2-ulosonic acid (Kdo) derivatives in antibacterial drug discovery - EspaceINRS [espace.inrs.ca]
- 7. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model [mdpi.com]
- 8. (KDO)-lipid IVA 3-deoxy-D-manno-octulosonic acid transferase - Wikipedia [en.wikipedia.org]
- 9. Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
- 12. Determination of Keto-deoxy-d-manno-8-octanoic acid (KDO) from Lipopolysaccharide of Escherichia coli [bio-protocol.org]
- 13. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Nomenclature, Synthesis, and Characterization of Deoxy Sugar Acetates
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deoxy Sugar Acetates
Deoxy sugars, carbohydrates in which a hydroxyl group has been replaced by a hydrogen atom, are fundamental components of numerous biologically significant molecules, including DNA (2-deoxy-D-ribose), and various antibiotics and therapeutic agents.[1][2] The acetylation of these deoxy sugars to form deoxy sugar acetates is a critical process in carbohydrate chemistry. Acetyl groups serve as versatile protecting groups, masking the reactive hydroxyl moieties to allow for regioselective modifications at other positions of the sugar ring.[3] This protection strategy is instrumental in the multi-step synthesis of complex oligosaccharides and glycoconjugates. Furthermore, peracetylation enhances the lipophilicity of deoxy sugars, which can improve their solubility in organic solvents and facilitate their transport across cell membranes for biological studies.[2][4] This guide provides a comprehensive overview of the chemical nomenclature, synthesis, and characterization of deoxy sugar acetates, tailored for professionals in research and drug development.
Chemical Nomenclature of Deoxy Sugar Acetates
The systematic naming of deoxy sugar acetates follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature is based on the parent monosaccharide, with prefixes and suffixes indicating the modifications.
Core Principles:
-
Deoxy Prefix: The replacement of a hydroxyl group with a hydrogen atom is denoted by the prefix "deoxy-", preceded by the locant of the deoxygenation. For instance, a hydroxyl group removed from the C-2 position is indicated as "2-deoxy-".
-
Parent Sugar Name: The name is based on the parent aldose or ketose (e.g., glucose, fucose, rhamnose). The stereochemistry (D or L configuration) and ring size (pyranose for a six-membered ring, furanose for a five-membered ring) are specified.
-
Acetate Groups: Acetyl groups attached to the oxygen atoms are indicated by the prefix "O-acetyl-". If all hydroxyl groups are acetylated, the term "per-O-acetyl-" can be used. The locants of the acetylated positions are listed before the "O-acetyl" prefix.
-
Anomeric Configuration: The stereochemistry at the anomeric carbon (C-1 for aldoses) is designated as α or β.
-
Order of Prefixes: Prefixes are listed in alphabetical order (e.g., "acetyl" before "deoxy").
Examples of Systematic Nomenclature:
| Structure Name | Systematic IUPAC Name |
| Peracetylated 2-deoxy-D-glucose | 1,3,4,6-Tetra-O-acetyl-2-deoxy-α/β-D-glucopyranose |
| Peracetylated L-fucose | 1,2,3,4-Tetra-O-acetyl-α/β-L-fucopyranose |
| Peracetylated L-rhamnose | 1,2,3,4-Tetra-O-acetyl-α/β-L-rhamnopyranose |
Synthesis of Deoxy Sugar Acetates
The most common method for the synthesis of deoxy sugar acetates is the peracetylation of the parent deoxy sugar using acetic anhydride, often in the presence of a base such as pyridine, or a catalyst like iodine or a sulfonic acid.[5][6]
General Experimental Protocol for Per-O-acetylation
Materials:
-
Deoxy sugar (e.g., 2-deoxy-D-glucose, L-fucose, or L-rhamnose)
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure: [6]
-
Dissolve the deoxy sugar (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC until the starting material is completely consumed.
-
Quench the reaction by adding a small amount of dry methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with CH₂Cl₂ or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure deoxy sugar acetate.
Synthesis Yields of Selected Deoxy Sugar Acetates
| Deoxy Sugar Acetate | Starting Material | Reaction Conditions | Yield (%) | Reference |
| 1,3,4,6-Tetra-O-acetyl-2-deoxy-α/β-D-glucopyranose | 2-Deoxy-D-glucose | Ac₂O, Pyridine, rt | ~95% | [7] |
| 1,2,3,4-Tetra-O-acetyl-α/β-L-fucopyranose | L-Fucose | Ac₂O, H₂SO₄, 0 °C to rt | ~90% | |
| 1,2,3,4-Tetra-O-acetyl-α/β-L-rhamnopyranose | L-Rhamnose | Ac₂O, Pyridine, DMAP, rt | ~92% | [5] |
Characterization of Deoxy Sugar Acetates
The structural elucidation of deoxy sugar acetates is primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure, stereochemistry, and purity of deoxy sugar acetates. The chemical shifts of the protons and carbons are influenced by the presence of the electron-withdrawing acetyl groups and the absence of a hydroxyl group at the deoxy position.
¹H NMR Spectroscopy:
-
Ring Protons: Protons attached to the sugar ring typically resonate in the range of 3.5-5.5 ppm.
-
Anomeric Proton: The anomeric proton (H-1) is usually the most downfield-shifted ring proton, appearing between 5.5 and 6.5 ppm.
-
Deoxy Position Protons: The protons at the deoxygenated position appear at a higher field (further upfield) compared to their hydroxylated counterparts, typically in the range of 1.5-2.5 ppm.
-
Acetyl Protons: The methyl protons of the acetyl groups give sharp singlet signals in the upfield region, usually between 1.9 and 2.2 ppm.
¹³C NMR Spectroscopy:
-
Ring Carbons: The carbon atoms of the sugar ring generally resonate between 60 and 100 ppm.
-
Anomeric Carbon: The anomeric carbon (C-1) is the most downfield-shifted ring carbon, typically appearing between 90 and 100 ppm.
-
Deoxy Position Carbon: The carbon at the deoxygenated position is significantly shifted upfield compared to the other ring carbons, usually resonating between 30 and 40 ppm.
-
Acetyl Carbons: The carbonyl carbons of the acetyl groups appear in the downfield region, around 170 ppm, while the methyl carbons are found upfield, around 20-21 ppm.
Table of Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) in CDCl₃:
| Compound | H-1 | H-2 | C-1 | C-2 | Acetyl CH₃ | Acetyl C=O | Reference |
| 1,3,4,6-Tetra-O-acetyl-2-deoxy-α-D-glucopyranose | ~6.2 (d) | ~1.8 (m), ~2.4 (m) | ~91.0 | ~35.0 | ~2.0-2.1 (s) | ~169-171 | [7][8] |
| 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose | ~6.3 (d) | ~5.3 (dd) | ~90.0 | ~67.0 | ~2.0-2.2 (s) | ~169-171 | |
| 1,2,3,4-Tetra-O-acetyl-α-L-rhamnopyranose | ~5.9 (d) | ~5.2 (dd) | ~91.0 | ~69.0 | ~2.0-2.2 (s) | ~169-171 | [5] |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. d = doublet, dd = doublet of doublets, m = multiplet, s = singlet.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation analysis. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for the analysis of deoxy sugar acetates.
Fragmentation Patterns: The fragmentation of peracetylated deoxy sugars in MS is complex but can provide valuable structural information. Common fragmentation pathways involve the loss of acetyl groups, acetic acid, and ketene, as well as cleavage of the sugar ring.[9][10] The fragmentation pattern can be influenced by the ionization method and the presence of adducts (e.g., Na⁺).
Table of Key Mass Spectral Fragments (m/z):
| Compound | Molecular Ion [M+Na]⁺ | Key Fragment Ions (m/z) | Fragmentation Pathway | Reference |
| 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose | 371.1 | 311, 251, 191, 149, 107 | Sequential loss of acetic acid (60 Da) and ketene (42 Da) | [7] |
| 1,2,3,4-Tetra-O-acetyl-L-fucopyranose | 355.1 | 295, 235, 175, 115 | Sequential loss of acetic acid (60 Da) | |
| 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose | 355.1 | 295, 235, 175, 115 | Sequential loss of acetic acid (60 Da) | [5] |
Applications in Research and Drug Development
Deoxy sugar acetates are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their enhanced cell permeability makes them useful tools for studying cellular processes.[2][4]
-
Metabolic Glycoengineering: Acetylated fucose analogs have been used to modify cellular glycosylation patterns, which can impact cell signaling and adhesion.[4][11] This approach has implications for cancer therapy, as altering the fucosylation of antibodies can enhance their therapeutic efficacy.[11]
-
Drug Discovery: Rhamnose-containing compounds have shown potential as antibacterial agents and in tumor immunotherapy.[12][13] The synthesis of these compounds often involves the use of acetylated rhamnose derivatives.
-
Enzyme Inhibition Studies: Deoxy sugar derivatives can act as inhibitors of glycosidases and glycosyltransferases, providing insights into enzyme mechanisms and aiding in the design of novel therapeutics.
Generalized Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a peracetylated deoxy sugar, from the starting material to the final structural confirmation.
Caption: A generalized workflow for the synthesis and characterization of deoxy sugar acetates.
Conclusion
Deoxy sugar acetates are indispensable compounds in modern carbohydrate chemistry and drug development. A thorough understanding of their nomenclature, synthesis, and characterization is crucial for their effective application. This guide has provided a detailed overview of these aspects, including systematic naming conventions, robust synthetic protocols, and comprehensive spectroscopic data. The ability to synthesize and characterize these molecules with high precision will continue to be a key driver of innovation in glycoscience and the development of novel therapeutics.
References
- 1. Deoxy sugar - Wikipedia [en.wikipedia.org]
- 2. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α-L-Rhamnosyl Ceramide and Evaluation of its Binding with Anti-Rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000174) [hmdb.ca]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Rhamnose-Containing Compounds: Biosynthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Characteristics of Acetylated 3-Deoxy-Hexitols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of acetylated 3-deoxy-hexitols. Due to the specificity of this class of compounds, direct and extensive experimental data in the public domain is limited. Therefore, this guide synthesizes available information on closely related compounds to infer and present the expected physical properties, alongside detailed experimental methodologies for their synthesis and characterization.
Introduction to 3-Deoxy-Hexitols and their Acetylated Derivatives
3-Deoxy-hexitols are sugar alcohols derived from hexoses where the hydroxyl group at the C-3 position has been replaced by a hydrogen atom. This structural modification significantly alters the polarity and chemical reactivity of the molecule. Deoxy sugars are a crucial class of carbohydrates involved in numerous biological processes and are components of various therapeutic agents and antibiotics.[1] The presence of deoxygenated units can enhance the biological activity of molecules, including their affinity for receptors.[1]
Acetylation, the process of introducing an acetyl functional group, is a common chemical modification in carbohydrate chemistry. It is often employed to protect hydroxyl groups during synthesis or to increase the lipophilicity of a molecule, which can be advantageous in drug development for improving membrane permeability. The acetyl group is stable under acidic and oxidative conditions and can be removed under basic or reductive conditions.[2]
This guide focuses on the physical properties of fully acetylated 3-deoxy-hexitols, which are typically 1,2,4,5,6-penta-O-acetyl-3-deoxy-hexitols.
Synthesis and Acetylation Workflow
The synthesis of an acetylated 3-deoxy-hexitol from a parent hexose is a multi-step process. The general workflow involves the selective deoxygenation of the C-3 hydroxyl group, followed by reduction of the carbonyl group to form the alditol, and subsequent peracetylation.
Caption: General workflow for the synthesis of acetylated 3-deoxy-hexitols.
Experimental Protocols
Synthesis of 3-Deoxy-Hexitols (General Approach)
The synthesis of 3-deoxy-hexitols can be achieved through various methods. One common approach involves the formation of an unsaturated sugar derivative from a protected hexose, followed by stereoselective reduction. Another method is the radical-initiated deoxygenation of a C-3 functional group, such as a thionocarbonate (Barton-McCombie deoxygenation).
Peracetylation of 3-Deoxy-Hexitols
A standard and effective method for the O-acetylation of sugar alcohols is the use of acetic anhydride in the presence of a base, typically pyridine.[2][3]
Materials:
-
3-Deoxy-hexitol
-
Acetic anhydride (Ac₂O)
-
Anhydrous pyridine
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene
Procedure: [2]
-
Dissolve the 3-deoxy-hexitol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (a 1.5 to 2.0-fold excess for each hydroxyl group) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetylated product.
-
Purify the product by silica gel column chromatography if necessary.
Physical Characteristics
Quantitative physical data for specific isomers of acetylated 3-deoxy-hexitols are not widely reported in a consolidated manner. The following tables summarize available data for closely related acetylated hexitols to provide an indication of the expected properties. The removal of a hydroxyl group in the 3-deoxy analogues will slightly decrease the molecular weight and polarity compared to the parent acetylated hexitols.
Tabulated Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |
| Hexa-O-acetyl-D-mannitol | C₁₈H₂₆O₁₂ | 434.39 | 124 | +25° (c=5, C₂H₅OH) |
| 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose | C₁₆H₂₂O₁₁ | 390.34 | 112-114 | +101.5° (c=1, CHCl₃) |
| 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose | C₁₆H₂₂O₁₁ | 390.34 | 95-97 | +107° (c=1, CHCl₃) |
| 1,2,4,5,6-Penta-O-acetyl-3-deoxy-hexitol (Predicted) | C₁₆H₂₄O₁₀ | 376.36 | Likely lower than parent hexitol | Varies with stereochemistry |
Note: Data for non-deoxy acetylated hexitols is provided for comparison. The physical properties of acetylated 3-deoxy-hexitols will be dependent on their specific stereochemistry (e.g., gluco-, manno-, galacto- configuration).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of acetylated 3-deoxy-hexitols.
-
¹H NMR: The spectra are complex due to the presence of multiple acetyl groups and protons on the hexitol backbone. The absence of a proton attached to a hydroxyl-bearing carbon at the C-3 position and the presence of two protons at this position are characteristic. The acetyl methyl protons typically appear as sharp singlets in the range of δ 1.9-2.2 ppm.
-
¹³C NMR: The spectra will show signals for the carbonyl carbons of the acetyl groups around δ 170 ppm and the methyl carbons around δ 20-21 ppm. The carbon backbone signals will appear in the range of δ 60-80 ppm. The C-3 signal will be shifted upfield compared to the corresponding carbon in an acetylated hexitol due to the absence of the electronegative oxygen atom.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the analysis of acetylated alditols. Electron ionization (EI) is a common technique.
-
Fragmentation Pattern: The molecular ion is often weak or absent in EI-MS spectra of acetylated alditols.[2] The fragmentation pattern is characterized by the cleavage of the carbon-carbon bonds of the alditol backbone.[2] Common neutral losses include acetic acid (60 Da) and ketene (42 Da).[2] A prominent peak is often observed at m/z 43, corresponding to the acetyl cation (CH₃CO⁺).[2] The specific fragmentation pattern can provide information about the structure of the alditol.
Logical Relationships and Impact of Structural Modifications
The deoxygenation at the C-3 position and subsequent peracetylation have predictable effects on the physicochemical properties of the hexitol.
Caption: Impact of deoxygenation and acetylation on hexitol properties.
Relevance in Drug Development
Deoxy sugars are of significant interest in medicinal chemistry and drug development. Their incorporation into bioactive molecules can lead to:
-
Enhanced Biological Activity: The removal of a hydroxyl group can alter the binding affinity of a molecule to its biological target.[1]
-
Improved Pharmacokinetic Properties: Increased lipophilicity from both deoxygenation and acetylation can enhance membrane permeability and absorption.
-
Increased Metabolic Stability: The absence of a hydroxyl group can prevent metabolic inactivation by enzymes such as oxidoreductases.
3-Deoxyglucosone, a related compound, is a marker for diabetes and is involved in the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and other diseases.[4] This highlights the biological relevance of the 3-deoxy-sugar motif.
Conclusion
While specific quantitative physical data for the broad class of acetylated 3-deoxy-hexitols remains to be fully documented in publicly accessible literature, this guide provides a foundational understanding of their expected characteristics and the methodologies for their synthesis and analysis. The structural modifications of deoxygenation and acetylation impart significant changes to the physicochemical properties of hexitols, making them an interesting class of molecules for further investigation, particularly in the field of drug discovery and development. Further research is warranted to establish a comprehensive database of the physical and biological properties of the various stereoisomers of acetylated 3-deoxy-hexitols.
References
- 1. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Deoxyglucosone - Wikipedia [en.wikipedia.org]
Introduction to the chemistry of deoxy sugar alcohols
An In-depth Technical Guide to the Chemistry of Deoxy Sugar Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deoxy Sugar Alcohols
Deoxy sugar alcohols, also known as deoxypolyols or deoxyalditols, are a class of polyhydric alcohols derived from sugars in which one or more hydroxyl (-OH) groups have been replaced by a hydrogen atom.[1][2] This structural modification distinguishes them from both their parent sugars and the corresponding sugar alcohols (alditols), leading to altered chemical and physical properties.[2] The absence of a hydroxyl group can significantly impact a molecule's reactivity, stability, and biological function.[2]
Deoxy sugar alcohols are of considerable interest in medicinal chemistry and drug development. Their parent compounds, deoxy sugars, are integral components of numerous biologically active molecules, including DNA (2-deoxy-D-ribose) and various antibiotics and anticancer agents.[3][4] The deoxygenation can enhance the biological activity and pharmacological properties of these molecules.[3] Sugar alcohols, on the other hand, are widely used as pharmaceutical excipients.[5] The study of deoxy sugar alcohols, therefore, provides insights into the structure-activity relationships of bioactive carbohydrates and opens avenues for the design of novel therapeutic agents.[3]
This guide provides a comprehensive overview of the core chemistry of deoxy sugar alcohols, including their physicochemical properties, synthesis, and characterization, as well as their role in biological pathways.
Physicochemical Properties of Selected Deoxy Sugar Alcohols
The removal of a hydroxyl group in a deoxy sugar alcohol influences its polarity, solubility, and reactivity compared to the parent sugar alcohol. The following table summarizes key physicochemical data for a selection of deoxy sugar alcohols.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation ([α]D) | Solubility |
| 2-Deoxy-D-ribitol | C5H12O4 | 136.15 | Not Available | Not Available | Not Available |
| 1-Deoxy-D-glucitol | C6H14O5 | 166.17 | Not Available | Not Available | Not Available |
| 1-Amino-1-deoxy-D-glucitol | C6H15NO4 | 181.19 | 133-136 | Not Available | Not Available |
| 1-Deoxy-D-mannitol | C6H14O5 | 166.17 | Not Available | Not Available | Not Available |
| 6-Deoxy-L-sorbofuranose | C6H12O5 | 164.16 | Not Available | Not Available | Soluble in water and methanol, slightly soluble in ethanol.[6] |
Data sourced from PubChem and other chemical suppliers where available.
Synthesis and Characterization of Deoxy Sugar Alcohols
The synthesis of deoxy sugar alcohols typically involves the reduction of the corresponding deoxy sugar or the selective deoxygenation of a suitable sugar alcohol derivative.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a deoxy sugar alcohol from a parent sugar.
Caption: A generalized workflow for the synthesis of deoxy sugar alcohols.
Detailed Experimental Protocols
This protocol is a representative example based on common organic chemistry transformations.
Objective: To synthesize 1-deoxy-D-glucitol from D-glucose.
Materials:
-
D-glucose
-
Acetic anhydride
-
Pyridine
-
Thionyl chloride
-
Tributyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Sodium methoxide in methanol
-
Sodium borohydride (NaBH4)
-
Methanol
-
Water
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Acetylation (Protection): D-glucose is peracetylated to protect the hydroxyl groups. Dissolve D-glucose in pyridine and cool to 0°C. Add acetic anhydride dropwise and stir overnight at room temperature. Quench the reaction with ice water and extract the product with ethyl acetate. The organic layer is washed with HCl, saturated NaHCO3, and brine, then dried over Na2SO4 and concentrated.
-
Chlorination: The peracetylated glucose is converted to the 1-chloro derivative. The protected sugar is dissolved in an appropriate solvent and reacted with a chlorinating agent like thionyl chloride.
-
Reductive Dechlorination (Deoxygenation): The 1-chloro-2,3,4,5,6-penta-O-acetyl-D-glucose is dissolved in toluene. Tributyltin hydride and a radical initiator such as AIBN are added. The mixture is heated under an inert atmosphere. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Deprotection: The resulting 1-deoxy-2,3,4,5,6-penta-O-acetyl-D-glucose is deacetylated using a catalytic amount of sodium methoxide in methanol. The reaction is stirred at room temperature until TLC indicates completion. The solution is neutralized with an acidic resin, filtered, and concentrated.
-
Reduction to Alditol: The deprotected 1-deoxy-D-glucose is dissolved in methanol or a methanol/water mixture. Sodium borohydride is added portion-wise at 0°C. The reaction is stirred until the aldehyde is completely reduced. The excess NaBH4 is quenched by the addition of acetic acid.
-
Purification: The final product, 1-deoxy-D-glucitol, is purified by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/methanol gradient).
High-Performance Liquid Chromatography (HPLC):
-
Column: A column suitable for sugar analysis, such as an amino-propyl or a polystyrene cation exchange resin-based column.[5][7]
-
Mobile Phase: An isocratic mobile phase, typically acetonitrile/water or just purified water, is used.[7][8]
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered, and injected.[8]
-
Analysis: The retention time of the analyte is compared with that of a known standard for identification. Quantification is achieved by integrating the peak area and comparing it to a calibration curve.[7]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Deoxy sugar alcohols are non-volatile and require derivatization prior to GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][10]
-
GC Column: A nonpolar or medium-polarity capillary column is typically used.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The resulting fragmentation pattern provides structural information and serves as a fingerprint for identification by comparison with spectral libraries.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the number and connectivity of protons. The chemical shifts and coupling constants of the protons on the carbon backbone and attached to oxygen can be used to determine the structure and stereochemistry.[11][12]
-
13C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.[13]
-
2D NMR (e.g., COSY, HSQC): These techniques are used to establish the connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), which is crucial for unambiguous structural assignment.
Role in Biological Pathways
Deoxy sugar alcohols and their parent deoxy sugars are involved in various metabolic and biosynthetic pathways.
Biosynthesis of Deoxysugars
The biosynthesis of deoxysugars is a crucial process in many organisms for the production of essential molecules.[14] The following diagram illustrates a simplified pathway for the biosynthesis of a generic 6-deoxysugar, a common motif in natural products.
Caption: A simplified pathway for the biosynthesis of a 6-deoxysugar.
This pathway typically starts from a common sugar phosphate, which is then activated with a nucleoside diphosphate (NDP). A series of enzymatic reactions, including dehydration and reduction, leads to the final deoxysugar.[15]
Metabolism of Sugar Alcohols and the Pentose Phosphate Pathway
Sugar alcohols can be metabolized through various pathways, often intersecting with central carbohydrate metabolism. The Pentose Phosphate Pathway (PPP) is a key metabolic route that produces NADPH and the precursors for nucleotide biosynthesis.[16][17][18] While not directly a pathway for deoxy sugar alcohol metabolism, it illustrates the metabolic context in which sugar-derived molecules are processed and is crucial for the generation of reducing equivalents (NADPH) required for reductive biosynthesis and protection against oxidative stress.[18][19]
Caption: The oxidative phase of the Pentose Phosphate Pathway.
Conclusion
Deoxy sugar alcohols represent a fascinating and important class of molecules at the interface of carbohydrate chemistry and drug discovery. Their unique structural features, arising from the selective removal of hydroxyl groups, impart distinct physicochemical and biological properties. Understanding their synthesis, characterization, and interaction with biological systems is crucial for leveraging their potential in the development of new therapeutics and as tools for chemical biology research. The methodologies and pathways outlined in this guide provide a foundational understanding for scientists and researchers working in this dynamic field.
References
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. fiveable.me [fiveable.me]
- 3. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pathways and mechanisms in the biogenesis of novel deoxysugars by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]
- 6. chembk.com [chembk.com]
- 7. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA: Application to DNA damage produced by γ-radiation and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Deoxy-D-glucose(154-17-6) 1H NMR [m.chemicalbook.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. 1H-and 13C-n.m.r. spectroscopy of 2-oxo-3-deoxy-D-glycero-D- galactononulosonic acid-containing oligosaccharide-alditols bearing Lewis X, Lewis Y and A-Lewis Y determinants isolated from the jelly coat of Pleurodeles waltl eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis pathways for deoxysugars in antibiotic-producing actinomycetes: isolation, characterization and generation of novel glycosylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 17. Khan Academy [khanacademy.org]
- 18. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
Methodological & Application
Application Note: Quantification of Monosaccharides in Biological Matrices using 3-deoxy-arabino-hexitol pentaacetate as an Internal Standard by GC-MS
Abstract
This application note describes a robust method for the quantitative analysis of common monosaccharides in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs 3-deoxy-arabino-hexitol pentaacetate as a novel internal standard to ensure accuracy and reproducibility. A detailed protocol for sample preparation, including acid hydrolysis of polysaccharides, reduction, and acetylation, is provided. The gas chromatography and mass spectrometry parameters are optimized for the separation and detection of the acetylated monosaccharide derivatives. This method is suitable for researchers, scientists, and drug development professionals working on carbohydrate analysis in complex biological matrices.
Introduction
The quantitative analysis of monosaccharides is crucial in various fields, including biomedical research, food science, and biofuel development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose due to its high resolution and sensitivity. However, the inherent variability in sample preparation and injection can lead to inaccuracies. To overcome this, the use of an internal standard is essential. An ideal internal standard should be structurally similar to the analytes of interest, not naturally present in the sample, and chromatographically resolved from the target compounds.
This application note introduces the use of 3-deoxy-arabino-hexitol pentaacetate as an internal standard for the GC-MS analysis of monosaccharides. As a C6 hexitol derivative, it shares similar chemical properties with the alditol acetate derivatives of common hexoses and pentoses, ensuring comparable extraction and derivatization efficiency. The deoxy nature of this compound at the C-3 position provides a distinct mass spectrum and chromatographic retention time, allowing for its unambiguous identification and separation from other monosaccharide derivatives.
Experimental Protocol
Materials and Reagents
-
Monosaccharide standards (Glucose, Galactose, Mannose, Xylose, Arabinose)
-
3-deoxy-arabino-hexitol (for synthesis of internal standard)
-
Hydrochloric acid (HCl)
-
Sodium borohydride (NaBH₄)
-
Acetic anhydride
-
1-methylimidazole
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Ultrapure water
Equipment
-
GC-MS system (e.g., Agilent 7890B GC coupled to a 5977A MSD)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Heating block or oven
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Autosampler vials with inserts
Sample Preparation Workflow
Caption: Experimental workflow for monosaccharide analysis by GC-MS.
Detailed Protocol
-
Internal Standard Preparation: 3-deoxy-arabino-hexitol is acetylated to produce 3-deoxy-arabino-hexitol pentaacetate. A stock solution of the internal standard is prepared in a suitable organic solvent.
-
Sample Hydrolysis: To a known amount of the biological sample, add a precise volume of the 3-deoxy-arabino-hexitol internal standard solution. Add 2M HCl and heat at 90°C for 4 hours to hydrolyze polysaccharides and glycoproteins into their constituent monosaccharides.
-
Reduction: After cooling, neutralize the sample with pyridine. Add sodium borohydride (NaBH₄) to reduce the monosaccharides to their corresponding alditols. This step is crucial to prevent the formation of multiple anomeric peaks during GC analysis.
-
Acetylation: Add acetic anhydride and 1-methylimidazole as a catalyst. Heat the mixture at 60°C for 30 minutes to acetylate the hydroxyl groups of the alditols. This derivatization step increases the volatility of the sugars for GC analysis.
-
Extraction: After acetylation, add dichloromethane (DCM) and water to the reaction mixture. Vortex and centrifuge to separate the organic and aqueous layers. Collect the lower organic layer containing the alditol acetates.
-
Drying and Evaporation: Dry the collected organic layer over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of ethyl acetate for GC-MS analysis.
GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | 80°C for 2 min, ramp at 5°C/min to 180°C, then 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-500 |
| Solvent Delay | 5 min |
Results and Discussion
The developed GC-MS method allows for the successful separation and quantification of common monosaccharides. The use of 3-deoxy-arabino-hexitol pentaacetate as an internal standard provides excellent correction for variations in sample preparation and injection volume, leading to high precision and accuracy.
Quantitative Data
The following table summarizes the expected retention times and key diagnostic ions for the alditol acetate derivatives of common monosaccharides and the internal standard.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Xylose tetraacetate | 12.5 | 115 | 157, 217 |
| Arabinose tetraacetate | 12.8 | 115 | 157, 217 |
| Mannose hexaacetate | 18.2 | 145 | 217, 289 |
| Galactose hexaacetate | 18.5 | 145 | 217, 289 |
| Glucose hexaacetate | 18.8 | 145 | 217, 289 |
| 3-deoxy-arabino-hexitol pentaacetate (IS) | 17.5 | 129 | 189, 249 |
Note: Retention times are approximate and may vary depending on the specific GC system and column.
Signaling Pathway/Logical Relationship Diagram
Caption: Logic diagram for internal standard-based quantification.
Conclusion
The use of 3-deoxy-arabino-hexitol pentaacetate as an internal standard provides a reliable and accurate method for the quantitative analysis of monosaccharides by GC-MS. The detailed protocol and optimized instrument parameters presented in this application note can be readily implemented in research and quality control laboratories for the routine analysis of carbohydrates in various biological matrices. This novel internal standard offers a valuable tool for improving the quality of quantitative carbohydrate analysis.
Application Notes and Protocols: Acetylation of 3-Deoxy-arabino-hexitol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the per-O-acetylation of 3-deoxy-arabino-hexitol, a common transformation in carbohydrate chemistry for the protection of hydroxyl groups. The methodologies outlined are based on established procedures for the acetylation of hexitols and other sugar alcohols.
Introduction
Acetylation is a fundamental chemical reaction for the protection of hydroxyl groups in polyol compounds such as hexitols. The process involves the introduction of an acetyl group (-COCH₃) to each hydroxyl moiety, forming ester linkages. This transformation is critical in multi-step syntheses to prevent unwanted side reactions of the hydroxyl groups. Per-O-acetylation, the acetylation of all hydroxyl groups, results in a fully protected, less polar derivative that is often more soluble in organic solvents, facilitating purification by standard chromatographic techniques.
The following protocols provide two common and effective methods for the per-acetylation of 3-deoxy-arabino-hexitol.
Experimental Protocols
Two primary methods for the per-acetylation of sugar alcohols are detailed below. Method A employs pyridine as both a solvent and a catalyst, while Method B utilizes sodium acetate as a catalyst in a neat reaction with acetic anhydride.
Method A: Acetylation using Acetic Anhydride and Pyridine
This is a widely used and effective method for the acetylation of polyols. Pyridine acts as a catalyst and a solvent.
Materials:
-
3-deoxy-arabino-hexitol
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-deoxy-arabino-hexitol (1.0 equivalent) in anhydrous pyridine (10-20 mL per gram of hexitol) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add acetic anhydride (1.2 equivalents per hydroxyl group) to the solution dropwise while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0 °C and quench the excess acetic anhydride by the slow addition of water.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to obtain the pure per-O-acetylated 3-deoxy-arabino-hexitol.
Method B: Acetylation using Acetic Anhydride and Sodium Acetate
This method avoids the use of pyridine and is a common alternative for per-acetylation.[1]
Materials:
-
3-deoxy-arabino-hexitol
-
Acetic anhydride (Ac₂O)
-
Anhydrous sodium acetate (NaOAc)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
Combine 3-deoxy-arabino-hexitol (1.0 equivalent), anhydrous sodium acetate (0.5 equivalents), and acetic anhydride (5-10 equivalents) in a round-bottom flask.
-
Heat the mixture to 100 °C and maintain this temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it into ice-cold water with vigorous stirring to precipitate the product and quench the excess acetic anhydride.
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
The crude product can be further purified by recrystallization or silica gel column chromatography.
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the per-acetylation of various sugar alcohols, which can be considered analogous to 3-deoxy-arabino-hexitol.
| Substrate | Reagents | Catalyst | Time (min) | Yield (%) | Reference |
| D-Glucose | Acetic Anhydride | MeSA | 5 | 99 | [2] |
| D-Mannose | Acetic Anhydride | MeSA | 2 | 95 | [2] |
| D-Galactose | Acetic Anhydride | SiSA | 2 | 98 | [2] |
| Methyl α-D-glucopyranoside | Acetic Anhydride | MeSA | 5 | 96 | [2] |
| Sugar Alcohols (general) | Acetic Anhydride | Sodium Acetate | Not Specified | High | [1] |
*MeSA = Methanesulfonic acid; SiSA = Chlorosulfonic acid supported on silica. These are alternative acidic catalysts.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the acetylation of 3-deoxy-arabino-hexitol using Method A (Pyridine/Acetic Anhydride).
Caption: General workflow for the acetylation of 3-deoxy-arabino-hexitol.
Biochemical Pathway Context
While not a direct experimental pathway for acetylation, the shikimate pathway is a key biological signaling pathway involving a structurally related molecule, 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP). This pathway is fundamental for the biosynthesis of aromatic amino acids in plants and microorganisms.[3][4]
Caption: The initial step of the shikimate pathway, producing DAHP.
References
- 1. EP0231759B1 - Process for producing peracetylated sugar alcohols from sugar alcohols having at least four carbon atoms - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase as the gatekeeper of plant aromatic natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Confirmation of 3-deoxy-arabino-hexitol pentaacetate by Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-deoxy-arabino-hexitol pentaacetate is a carbohydrate derivative of significant interest in medicinal chemistry and drug development due to its potential role as a building block for novel therapeutic agents. The precise structural confirmation of this molecule is paramount to ensure its purity, identity, and suitability for further applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note provides a detailed protocol for the synthesis and subsequent comprehensive NMR analysis of 3-deoxy-arabino-hexitol pentaacetate, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopic methods.
Experimental Protocols
Synthesis of 3-deoxy-arabino-hexitol
A plausible synthetic route to 3-deoxy-arabino-hexitol initiates from a suitable starting material such as D-arabinose. The synthesis involves the formation of a dithioacetal, followed by a deoxygenation step at the C3 position, and subsequent reduction to the hexitol.
Materials:
-
D-arabinose
-
Ethanethiol
-
Concentrated Hydrochloric Acid
-
Raney Nickel
-
Ethanol
-
Sodium borohydride
-
Deionized water
Procedure:
-
Dithioacetal Formation: D-arabinose is reacted with ethanethiol in the presence of a catalytic amount of concentrated hydrochloric acid to form the diethyl dithioacetal.
-
Deoxygenation: The hydroxyl group at the C3 position is selectively deoxygenated. This can be achieved through a variety of methods, such as conversion to a tosylate followed by reduction with lithium aluminum hydride, or via a Barton-McCombie deoxygenation.
-
Reduction to Hexitol: The resulting 3-deoxy-arabino-hexose derivative is then reduced to the corresponding hexitol using a reducing agent like sodium borohydride in an aqueous or alcoholic solution.
-
Purification: The final product, 3-deoxy-arabino-hexitol, is purified using column chromatography on silica gel.
Acetylation of 3-deoxy-arabino-hexitol
The purified 3-deoxy-arabino-hexitol is per-acetylated to yield the target compound, 3-deoxy-arabino-hexitol pentaacetate.
Materials:
-
3-deoxy-arabino-hexitol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: Dissolve the purified 3-deoxy-arabino-hexitol in anhydrous pyridine and anhydrous dichloromethane.
-
Acetylation Reaction: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-deoxy-arabino-hexitol pentaacetate.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
NMR Sample Preparation and Data Acquisition
Materials:
-
Purified 3-deoxy-arabino-hexitol pentaacetate
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of CDCl₃.
-
NMR Data Acquisition: Acquire the following NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher):
-
¹H NMR
-
¹³C{¹H} NMR
-
Correlation Spectrometry (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Data Presentation: Expected NMR Data
The following table summarizes the expected chemical shift ranges and coupling constants for 3-deoxy-arabino-hexitol pentaacetate based on the analysis of similar acetylated hexitols. Actual experimental values may vary slightly.
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |
| H-1, H-1' | 3.9 - 4.3 | ~62 | H-2 | C-2, C=O |
| H-2 | 5.0 - 5.4 | ~70 | H-1, H-1', H-3a, H-3b | C-1, C-3, C-4, C=O |
| H-3a, H-3b | 1.8 - 2.2 | ~35 | H-2, H-4 | C-2, C-4, C-5 |
| H-4 | 5.1 - 5.5 | ~68 | H-3a, H-3b, H-5 | C-3, C-5, C-6, C=O |
| H-5 | 4.9 - 5.3 | ~71 | H-4, H-6, H-6' | C-4, C-6, C=O |
| H-6, H-6' | 4.0 - 4.4 | ~63 | H-5 | C-4, C-5, C=O |
| CH₃ (Acetate) | 2.0 - 2.2 | ~21 | - | C=O |
| C=O (Acetate) | - | 169 - 171 | - | CH₃, H on attached carbon |
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the overall workflow for the structural confirmation of 3-deoxy-arabino-hexitol pentaacetate and the logical relationships in the NMR data analysis.
Caption: Overall workflow from synthesis to structural confirmation.
Caption: Logical flow of 2D NMR data interpretation.
Interpretation and Structural Confirmation
-
¹H NMR Analysis: The ¹H NMR spectrum is expected to show distinct signals for the protons on the hexitol backbone and the methyl protons of the five acetate groups. The protons adjacent to the acetate groups (H-1, H-2, H-4, H-5, H-6) will be deshielded and appear downfield (typically 3.9-5.5 ppm). The methylene protons at the C3 position (H-3a, H-3b), being adjacent to carbons bearing oxygen but not directly attached to an acetate group, are expected to be in the more upfield region (1.8-2.2 ppm). The integration of the acetate methyl signals relative to the backbone protons should confirm the presence of five acetate groups.
-
¹³C NMR Analysis: The ¹³C NMR spectrum will show signals for the six carbons of the hexitol backbone, the five acetate carbonyl carbons, and the five acetate methyl carbons. The carbons bearing acetate groups (C-1, C-2, C-4, C-5, C-6) will appear in the range of 62-71 ppm. The C3 methylene carbon, lacking an acetate group, will be significantly upfield (~35 ppm). The carbonyl carbons will be observed in the characteristic downfield region (169-171 ppm), and the methyl carbons will be upfield (~21 ppm).
-
2D NMR Analysis for Unambiguous Assignments:
-
COSY: This experiment will reveal the proton-proton coupling network. For instance, correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6 will establish the connectivity of the hexitol backbone. The absence of a COSY correlation between H-2 and H-4 will confirm the 3-deoxy nature of the molecule.
-
HSQC: The HSQC spectrum will correlate each proton signal to its directly attached carbon, allowing for the unambiguous assignment of the carbon signals for all protonated carbons.
-
HMBC: This is a crucial experiment for confirming the overall structure. Long-range (2-3 bond) correlations will be observed between the protons and carbons. Key correlations to look for are between the acetate methyl protons and their corresponding carbonyl carbons, and between the backbone protons and the carbonyl carbons of the attached acetate groups. For example, a correlation between H-2 and the carbonyl carbon of the acetate at C-2 will confirm the position of that acetate group. HMBC correlations between H-2/H-4 and C-3 will further solidify the assignment of the deoxy position.
-
By combining the information from all these NMR experiments, the complete and unambiguous structural confirmation of 3-deoxy-arabino-hexitol pentaacetate can be achieved, ensuring its identity and purity for its intended applications.
Application Note: Analysis of Acetylated Deoxyhexitols by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyhexitols, sugar alcohols derived from deoxyhexoses, are integral components of many natural products, including bacterial polysaccharides and glycoproteins. Their structure and linkage within these macromolecules are crucial for biological function and immunogenicity. Gas chromatography-mass spectrometry (GC-MS) of their peracetylated alditol derivatives is a cornerstone technique for the structural elucidation of these compounds. This application note provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation patterns of acetylated deoxyhexitols and a comprehensive protocol for their preparation and analysis. Understanding these fragmentation patterns is essential for the accurate identification of deoxyhexitol isomers, which is critical in fields ranging from microbiology to drug development.
Mass Spectrometry Fragmentation Patterns
The fragmentation of peracetylated deoxyhexitols in EI-MS is primarily driven by the cleavage of the carbon-carbon backbone of the alditol chain. The absence of a hydroxyl group at the deoxy position significantly influences the fragmentation pathways, leading to characteristic ions that can be used to pinpoint the location of the deoxy modification.
In general, the mass spectra of peracetylated alditols do not show a molecular ion peak. However, the structure can be inferred from the series of primary fragment ions resulting from the cleavage of C-C bonds.[1] These primary fragments can subsequently lose neutral molecules such as acetic acid (60 Da), ketene (42 Da), or acetic anhydride (102 Da) to form secondary ions.[1] The most abundant ion in the spectra is typically the acetylium ion (CH₃CO⁺) at m/z 43.[1]
Fragmentation of Acetylated 6-Deoxyhexitols (Fucitol and Rhamnitol Acetates)
Peracetylated 6-deoxyhexitols, such as fucitol and rhamnitol acetates, exhibit a characteristic fragmentation pattern. The primary fragmentation occurs along the carbon backbone. A representative EI-MS spectrum of a fully acetylated 6-deoxy-hexitol shows a series of fragment ions that are indicative of its structure.[1]
| Ion (m/z) | Relative Abundance (%) | Proposed Fragment Structure/Origin |
| 43 | 100 | [CH₃CO]⁺ |
| 103 | Moderate | Primary fragment from cleavage of C4-C5 bond |
| 115 | Moderate | Primary fragment from cleavage of C2-C3 bond |
| 145 | Low | Primary fragment from cleavage of C3-C4 bond |
| 175 | Low | Primary fragment from cleavage of C1-C2 bond |
| 217 | Low | [M - CH₃CO₂]⁺ |
| 289 | Very Low | [M - CH₃CO₂ - CH₂CO]⁺ |
Table 1: Key Fragment Ions in the EI-MS of Peracetylated 6-Deoxyhexitols. The relative abundances are generalized and can vary depending on the specific isomer and instrument conditions.
Fragmentation of Acetylated 1-Deoxyhexitols
For 1-deoxyhexitols, the absence of an acetyl group at the C1 position leads to a different set of primary fragment ions compared to their 6-deoxy counterparts. The fragmentation pattern will be shifted accordingly, and diagnostic ions will arise from cleavages adjacent to the deoxy position.
| Ion (m/z) | Relative Abundance (%) | Proposed Fragment Structure/Origin |
| 43 | 100 | [CH₃CO]⁺ |
| 73 | Moderate | Primary fragment from cleavage of C2-C3 bond |
| 115 | Moderate | Primary fragment from cleavage of C3-C4 bond |
| 145 | Low | Primary fragment from cleavage of C4-C5 bond |
| 187 | Low | Primary fragment from cleavage of C5-C6 bond |
| 259 | Very Low | [M - CH₃CO₂]⁺ |
Table 2: Predicted Key Fragment Ions in the EI-MS of Peracetylated 1-Deoxyhexitols. The relative abundances are predicted based on general fragmentation rules and require experimental verification.
Experimental Protocols
The preparation of acetylated deoxyhexitols for GC-MS analysis involves two key steps: reduction of the deoxyhexose to its corresponding alditol and subsequent acetylation of the hydroxyl groups.
Materials:
-
Deoxyhexose sample (e.g., fucose, rhamnose)
-
Sodium borohydride (NaBH₄)
-
Ammonia solution (NH₄OH)
-
Acetic anhydride
-
Pyridine or 1-Methylimidazole
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
-
Toluene
-
GC-MS system with an EI source
Protocol 1: Alditol Acetate Derivatization
-
Reduction:
-
Dissolve approximately 1 mg of the deoxyhexose sample in 1 mL of 1 M NH₄OH in a screw-capped tube.
-
Add 10 mg of sodium borohydride.
-
Incubate at room temperature for 1-2 hours.
-
To quench the reaction, add a few drops of glacial acetic acid until the effervescence ceases.
-
Evaporate the solution to dryness under a stream of nitrogen.
-
Add 1 mL of methanol and evaporate to dryness. Repeat this step three times to remove borate salts.
-
-
Acetylation:
-
To the dry residue, add 1 mL of acetic anhydride and 1 mL of pyridine (or 1-methylimidazole).
-
Cap the tube tightly and heat at 100°C for 1-2 hours.
-
Cool the tube to room temperature.
-
Add 5 mL of water and vortex to mix.
-
Extract the acetylated alditols with 2 x 5 mL of dichloromethane.
-
Combine the organic layers and wash with 5 mL of 1 M HCl, followed by 5 mL of saturated NaHCO₃ solution, and finally with 5 mL of water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to obtain the peracetylated deoxyhexitol.
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is suitable for the separation of acetylated alditols.
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 150°C), hold for 2 minutes, then ramp to a final temperature of 250-280°C at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-500
Visualizations
Figure 1. Experimental workflow for the GC-MS analysis of acetylated deoxyhexitols.
Figure 2. Generalized fragmentation pathway of peracetylated 6-deoxyhexitols under EI-MS.
Conclusion
The analysis of acetylated deoxyhexitols by GC-MS is a powerful method for their structural characterization. The fragmentation patterns observed under electron ionization are highly informative, allowing for the differentiation of isomers based on the position of the deoxy group. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals working with complex carbohydrates. Careful execution of the derivatization procedure and a thorough understanding of the mass spectral fragmentation are key to obtaining reliable and accurate results.
References
Application of 3-Deoxy-D-arabino-heptulosonate 7-Phosphate (DAHP) in Metabolic Pathway Studies
Abstract
This application note details the use of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), a critical intermediate in the shikimate pathway, for studying metabolic flux and regulation in various organisms. Due to the initial user query referencing "3-deoxy-arabino-hexitol pentaacetate," for which no direct role in metabolic pathway studies is documented, this note focuses on the scientifically pertinent compound, DAHP. The shikimate pathway is essential for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) in bacteria, archaea, fungi, and plants, making it a key target for drug and herbicide development.[1] This document provides researchers, scientists, and drug development professionals with comprehensive protocols for the analysis of DAHP and the activity of DAHP synthase, the enzyme responsible for its production. Furthermore, it presents quantitative data and visual workflows to facilitate the integration of DAHP analysis into metabolic engineering and drug discovery programs.
Introduction
The shikimate pathway serves as a central metabolic route linking primary carbon metabolism (glycolysis and the pentose phosphate pathway) to the synthesis of aromatic compounds. The first committed step of this pathway is the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), a reaction catalyzed by DAHP synthase (DHS).[1] This initial reaction represents a critical regulatory point controlling the carbon flux into the pathway.[1] Consequently, the quantification of DAHP and the characterization of DAHP synthase activity are paramount for understanding the regulation of aromatic amino acid biosynthesis and for developing strategies to manipulate this pathway for biotechnological or therapeutic purposes.
The absence of the shikimate pathway in animals makes it an attractive target for the development of non-toxic herbicides and antimicrobial agents. Understanding the dynamics of DAHP production and consumption can, therefore, provide valuable insights into the efficacy and mechanism of action of potential inhibitors. In the context of metabolic engineering, enhancing the production of aromatic amino acid-derived compounds, such as biofuels and pharmaceuticals, often requires the upregulation of the shikimate pathway, where monitoring DAHP levels is crucial for identifying and overcoming metabolic bottlenecks.
Application Notes
1. A Biomarker for Shikimate Pathway Activity: The intracellular concentration of DAHP can serve as a direct indicator of the metabolic flux entering the shikimate pathway. Alterations in DAHP levels can reflect changes in the activity of DAHP synthase due to genetic modifications, environmental stimuli, or the presence of inhibitory compounds.
2. Target for Herbicide and Antimicrobial Drug Discovery: DAHP synthase is a validated target for the development of inhibitors. High-throughput screening assays measuring the production of DAHP are instrumental in identifying novel inhibitory compounds. Subsequent analysis of intracellular DAHP accumulation in treated organisms can confirm target engagement and elucidate the compound's mechanism of action.
3. Metabolic Engineering and Strain Optimization: In efforts to overproduce aromatic amino acids or their derivatives, the accumulation or depletion of DAHP can reveal metabolic imbalances. For instance, an accumulation of DAHP may indicate a bottleneck in downstream enzymes of the shikimate pathway, while low levels might suggest insufficient DAHP synthase activity or limited precursor supply.
4. Elucidating Regulatory Mechanisms: Studying the changes in DAHP synthase activity and DAHP concentration in response to varying levels of aromatic amino acids helps in understanding the feedback regulation of the shikimate pathway.[2] This knowledge is crucial for designing feedback-resistant enzyme variants for enhanced production strains.
Data Presentation
Table 1: Kinetic Parameters of DAHP Synthase from Various Organisms
| Organism | Isozyme | Km (PEP) [µM] | Km (E4P) [µM] | Inhibitor(s) | Reference |
| Escherichia coli | AroG | 35 | 250 | Phenylalanine | [3] |
| Escherichia coli | AroF | - | - | Tyrosine | [3] |
| Escherichia coli | AroH | - | - | Tryptophan | [3] |
| Saccharomyces cerevisiae | Aro4 | 125 | 500 | Tyrosine | [3] |
| Aspergillus nidulans | AroF | 40 | 110 | Tyrosine | [2] |
| Aspergillus nidulans | AroG | 130 | 330 | - | [2] |
| Mycobacterium tuberculosis | - | 29 | 37 | Phenylalanine + Tryptophan | [3] |
| Aeropyrum pernix | - | 130-310 | 120-210 | - | [4] |
Note: '-' indicates data not specified in the cited source.
Table 2: Intracellular Concentration of DAHP in Engineered Microorganisms
| Organism | Strain/Condition | DAHP Concentration | Fold Change | Reference |
| Escherichia coli | Overexpression of transketolase and PEP synthase | Increased | ~2-fold | [5] |
| Saccharomyces cerevisiae | Overexpression of feedback-resistant Aro3D154N | Increased levels of downstream products | Not directly quantified | [6] |
| Nicotiana plumbaginifolia | Glyphosate treatment (inhibits downstream enzyme) | Accumulation | Not specified | [7] |
Experimental Protocols
Protocol 1: Quantification of DAHP by LC-MS/MS
This protocol provides a general framework for the quantification of DAHP in bacterial or yeast cell extracts. Optimization of chromatographic and mass spectrometric parameters is recommended for specific instrumentation and matrices.
1. Sample Preparation and Metabolite Extraction: a. Grow microbial cells to the desired growth phase. b. Rapidly quench metabolic activity by mixing the cell culture with a cold solvent, such as 60% methanol at -40°C. c. Harvest cells by centrifugation at low temperature. d. Extract metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid).[8] e. Lyse the cells using methods such as bead beating or sonication while maintaining low temperatures. f. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites. g. Store the extracts at -80°C until analysis.
2. LC-MS/MS Analysis: a. Liquid Chromatography: i. Column: A reversed-phase C18 column or a column suitable for polar anionic compounds (e.g., a pentafluorophenyl (PFP) column) can be used. ii. Mobile Phase A: Water with 0.1% formic acid or an appropriate ion-pairing reagent. iii. Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid. iv. Gradient: Develop a gradient to achieve separation of DAHP from other cellular components. b. Mass Spectrometry: i. Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for phosphorylated compounds. ii. MRM Transitions: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for DAHP need to be determined by infusing a pure standard. A common precursor ion is [M-H]- at m/z 287. iii. Optimization: Optimize MS parameters such as collision energy and fragmentor voltage to maximize signal intensity.
3. Quantification: a. Prepare a standard curve using a certified DAHP standard. b. Spike internal standards (e.g., isotopically labeled DAHP) into the samples prior to extraction for accurate quantification. c. Process the data using appropriate software to determine the concentration of DAHP in the samples.
Protocol 2: DAHP Synthase Activity Assay
This colorimetric assay is based on the periodate-thiobarbituric acid method, which detects the DAHP produced.
1. Preparation of Reagents: a. Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5). b. Substrate Stock Solutions: 10 mM phosphoenolpyruvate (PEP) and 10 mM erythrose 4-phosphate (E4P). c. Reaction Stop Solution: 10% (w/v) trichloroacetic acid (TCA). d. Periodate Solution: 0.2 M sodium periodate in 9 M phosphoric acid. e. Arsenite Solution: 2% (w/v) sodium arsenite in 0.5 M sulfuric acid. f. Thiobarbituric Acid (TBA) Solution: 0.3% (w/v) TBA, pH adjusted to 9.0.
2. Enzyme Extraction: a. Harvest cells and prepare a cell-free extract by sonication or French press in a suitable buffer (e.g., assay buffer with protease inhibitors). b. Clarify the extract by centrifugation. c. Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
3. Assay Procedure: a. Prepare a reaction mixture containing assay buffer, 0.5 mM PEP, and 0.5 mM E4P. b. Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C). c. Initiate the reaction by adding a known amount of the cell-free extract (e.g., 2 µg of total protein).[6] d. Incubate for a defined period (e.g., 5-15 minutes) during which the reaction is linear. e. Stop the reaction by adding an equal volume of 10% TCA.[6] f. Centrifuge to pellet precipitated protein.
4. Colorimetric Detection of DAHP: a. To the supernatant, add the periodate solution and incubate for 20 minutes at room temperature. b. Add the arsenite solution to quench the excess periodate. c. Add the TBA solution and incubate at 100°C for 15 minutes to develop a colored product. d. Cool the samples and measure the absorbance at 549 nm. e. Calculate the amount of DAHP produced by comparing the absorbance to a standard curve generated with known concentrations of DAHP.
5. Calculation of Specific Activity: a. Express the enzyme activity as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of DAHP per minute under the specified assay conditions.
Visualizations
Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.
Caption: Experimental Workflow for DAHP and DAHP Synthase Analysis.
Caption: Regulatory Logic of DAHP in the Shikimate Pathway.
References
- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteomics analysis of metabolically engineered yeast cells and medium-chained hydrocarbon biofuel precursors synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and characterization of the 3-deoxy-d-arabino-heptulosonate 7-phosphate synthase from Aeropyrum pernix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic investigation of a D to N mutation in DAHP synthase that dictates carbon flux into the shikimate pathway in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Deoxy-arabino-hexitol Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the purification of 3-deoxy-arabino-hexitol pentaacetate using reverse-phase high-performance liquid chromatography (RP-HPLC). The inherent hydrophobicity of the pentaacetate derivative allows for effective separation from reaction byproducts and impurities using a C18 stationary phase and a water/acetonitrile mobile phase gradient. This protocol provides a comprehensive workflow from sample preparation to fraction analysis, ensuring high purity of the final compound, which is critical for subsequent research and development applications.
Introduction
3-Deoxy-arabino-hexitol pentaacetate is a carbohydrate derivative of significant interest in medicinal chemistry and drug development due to its potential as a building block for the synthesis of various therapeutic agents. The purity of this compound is paramount for its use in biological assays and as a precursor in complex synthetic pathways. High-performance liquid chromatography is a powerful technique for the purification of such acetylated, non-polar compounds. This document provides a detailed protocol for the efficient purification of 3-deoxy-arabino-hexitol pentaacetate, ensuring the high purity required for demanding scientific applications.
Experimental Protocols
Sample Preparation
-
Crude Sample Dissolution: Dissolve the crude 3-deoxy-arabino-hexitol pentaacetate reaction mixture in a minimal amount of a 50:50 (v/v) mixture of acetonitrile and water. The final concentration should be approximately 10-20 mg/mL.
-
Filtration: Filter the dissolved sample through a 0.45 µm PTFE syringe filter to remove any particulate matter that could interfere with the HPLC system.
HPLC Purification
The purification is performed on a preparative HPLC system equipped with a UV detector.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Preparative HPLC with Gradient Capability |
| Column | C18 Reverse-Phase Column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% to 90% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 500 µL |
| Column Temperature | 30°C |
Gradient Elution Profile:
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 50 | 50 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 40 | 50 | 50 |
| 45 | 50 | 50 |
Post-Purification Analysis
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Purity Analysis: Analyze an aliquot of the pooled and concentrated fractions by analytical RP-HPLC using a similar gradient profile to confirm purity.
-
Solvent Evaporation: Remove the solvent from the purified fractions using a rotary evaporator under reduced pressure.
-
Final Product: Lyophilize the remaining aqueous solution to obtain the purified 3-deoxy-arabino-hexitol pentaacetate as a white solid.
Data Presentation
The following table summarizes the expected chromatographic results based on the analysis of structurally similar peracetylated hexitols. Actual retention times may vary depending on the specific HPLC system and column used.
Table 2: Expected Chromatographic Data
| Compound | Expected Retention Time (min) | Expected Purity (%) | Expected Recovery (%) |
| 3-Deoxy-arabino-hexitol Pentaacetate | 18.5 | >98 | ~85 |
| Under-acetylated byproducts | 12.0 - 15.0 | - | - |
| Non-polar impurities | >25.0 | - | - |
Experimental Workflow Diagram
Caption: HPLC Purification Workflow for 3-Deoxy-arabino-hexitol Pentaacetate.
Signaling Pathway Diagram (Hypothetical)
While there is no direct signaling pathway involving 3-deoxy-arabino-hexitol pentaacetate itself, its derivatives could potentially interact with various cellular pathways. The following diagram illustrates a hypothetical scenario where a drug derived from this compound inhibits a key enzyme in a disease-related pathway.
Caption: Hypothetical Inhibition of a Signaling Pathway by a Drug Derivative.
Conclusion
The described RP-HPLC method provides an effective and reproducible protocol for the purification of 3-deoxy-arabino-hexitol pentaacetate. The use of a C18 column with a water/acetonitrile gradient allows for the separation of the target compound from closely related impurities, yielding a final product of high purity suitable for further applications in research and drug development. The provided workflow and hypothetical data serve as a valuable guide for scientists working with this and similar acetylated carbohydrate derivatives.
Applikations- und Protokollhandbuch: Derivatisierung von 3-Desoxy-arabino-hexitol für analytische Zwecke
Anwendungsgebiet: Dieses Dokument beschreibt die Derivatisierung von 3-Desoxy-arabino-hexitol zur quantitativen Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Methode ist für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert, die eine zuverlässige Quantifizierung von Desoxyzuckeralkoholen in verschiedenen Matrices benötigen.
Einleitung
3-Desoxy-arabino-hexitol ist ein Desoxyzuckeralkohol, dessen Analyse aufgrund seiner hohen Polarität und geringen Flüchtigkeit eine Herausforderung darstellt. Eine direkte Analyse mittels Gaschromatographie ist nicht möglich. Die Derivatisierung ist ein entscheidender Schritt, um die Hydroxylgruppen des Moleküls durch weniger polare Gruppen zu ersetzen, wodurch die Flüchtigkeit erhöht und die thermische Stabilität für die GC-Analyse verbessert wird. Die hier beschriebene Methode fokussiert sich auf die Silylierung, eine weit verbreitete und effektive Derivatisierungstechnik für Alkohole und Polyole.[1] Bei der Silylierung werden die aktiven Wasserstoffatome der Hydroxylgruppen durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.
Experimentelle Protokolle
Dieses Protokoll beschreibt die Silylierungs-Derivatisierung von 3-Desoxy-arabino-hexitol unter Verwendung von N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit einem Katalysatoranteil von 1 % Trimethylchlorsilan (TMCS). Diese Methode ist an Protokolle für die Analyse von Desoxyzuckern und anderen Polyolen angelehnt.
2.1. Benötigte Materialien und Reagenzien
-
3-Desoxy-arabino-hexitol Standard
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)
-
Pyridin (wasserfrei)
-
Stickstoffgas (hohe Reinheit)
-
GC-Vials (2 ml) mit Septumkappen
-
Mikroliterspritzen
-
Heizblock oder Wasserbad
-
Vortex-Mischer
-
Gaschromatograph gekoppelt mit einem Massenspektrometer (GC-MS)
2.2. Probenvorbereitung und Derivatisierung
-
Trocknung der Probe: Eine bekannte Menge der 3-Desoxy-arabino-hexitol enthaltenden Probe oder des Standards wird in einem GC-Vial unter einem sanften Strom von Stickstoffgas zur Trockne eingedampft. Die vollständige Entfernung von Wasser ist entscheidend, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.
-
Zugabe der Reagenzien: Dem trockenen Rückstand werden 100 µl wasserfreies Pyridin und anschließend 100 µl BSTFA (+ 1 % TMCS) zugegeben. Pyridin dient als Lösungsmittel und Katalysator.
-
Reaktion: Das Vial wird sofort fest verschlossen und für 60 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubiert.[2] Während der Inkubation sollte die Probe gelegentlich gevortext werden, um eine vollständige Durchmischung zu gewährleisten.
-
Abkühlen: Nach der Inkubation wird das Vial auf Raumtemperatur abgekühlt.
-
Analyse: Die derivatisierte Probe ist nun für die Injektion in das GC-MS-System bereit.
2.3. GC-MS Analysebedingungen (Beispiel)
-
GC-System: Agilent 7890B oder äquivalent
-
Säule: DB-5MS (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalent
-
Injektor-Temperatur: 250 °C
-
Injektionsvolumen: 1 µl (Splitless-Modus)
-
Trägergas: Helium mit einer Flussrate von 1,2 ml/min
-
Ofentemperaturprogramm:
-
Start bei 70 °C, 1 Minute halten
-
Rampe mit 15 °C/min auf 280 °C
-
1 Minute bei 280 °C halten[3]
-
-
MS-System: Agilent 5977A oder äquivalent
-
Transferlinien-Temperatur: 250 °C
-
Ionenquellentemperatur: 230 °C
-
Ionisationsenergie: 70 eV
-
Scan-Bereich: m/z 50–800 amu[3]
Datenpräsentation
Die quantitative Analyse von 3-Desoxy-arabino-hexitol erfordert die Erstellung einer Kalibrierkurve mit derivatisierten Standards bekannter Konzentration. Die folgende Tabelle zeigt beispielhafte quantitative Daten, die für eine erfolgreiche Methodenvalidierung typisch sind.
Hinweis: Die in der Tabelle aufgeführten Werte sind repräsentative Beispiele und müssen für die spezifische Anwendung und das verwendete Gerätesystem experimentell ermittelt werden.
| Parameter | Beispielwert | Einheit | Anmerkung |
| Retentionszeit (RT) | 12.5 | min | Abhängig von der GC-Säule und den Temperaturbedingungen. |
| Charakteristische Ionen (m/z) | 73, 147, 217, 307 | - | TMS-Derivate zeigen oft charakteristische Fragmentionen. |
| Nachweisgrenze (LOD) | 0.1 | µg/ml | Typischerweise berechnet als Signal-Rausch-Verhältnis von 3:1. |
| Bestimmungsgrenze (LOQ) | 0.3 | µg/ml | Typischerweise berechnet als Signal-Rausch-Verhältnis von 10:1. |
| Linearer Bereich | 0.3 - 50 | µg/ml | Bereich, in dem die Signalantwort proportional zur Konzentration ist. |
| Korrelationskoeffizient (R²) | > 0.995 | - | Maß für die Linearität der Kalibrierkurve. |
Visualisierungen
4.1. Experimenteller Arbeitsablauf der Derivatisierung
Abbildung 1: Arbeitsablauf der Silylierungs-Derivatisierung von 3-Desoxy-arabino-hexitol.
4.2. Logisches Diagramm der Silylierungsreaktion
Abbildung 2: Prinzip der Silylierungsreaktion zur Analyse von 3-Desoxy-arabino-hexitol.
References
Application Notes and Protocols for the Synthesis of 3-Deoxy-arabino-hexitol Pentaacetate
Abstract
This document provides a comprehensive experimental procedure for the multi-step synthesis of 3-deoxy-arabino-hexitol pentaacetate, a valuable carbohydrate derivative for research and development in medicinal chemistry and glycobiology. The synthesis commences with the chain extension of D-arabinose, followed by a strategic deoxygenation at the C-3 position, reduction to the corresponding hexitol, and subsequent per-acetylation. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed methodologies and expected outcomes.
Introduction
Deoxy sugars and their derivatives are a critical class of carbohydrates involved in numerous biological processes. Their unique structures, lacking one or more hydroxyl groups compared to their parent sugars, can impart increased stability and altered binding affinities to bioactive molecules. 3-Deoxy-arabino-hexitol pentaacetate is a modified hexitol that can serve as a versatile building block in the synthesis of complex glycoconjugates, enzyme inhibitors, or as a reference compound in metabolic studies. The following protocol outlines a robust synthetic pathway to obtain this target molecule.
Overall Synthetic Scheme
The synthesis of 3-deoxy-arabino-hexitol pentaacetate is a multi-step process that can be summarized as follows:
-
Chain Extension: Conversion of D-arabinose to a six-carbon sugar, D-glucose, via a Kiliani-Fischer synthesis.
-
Protection and Glycosylation: Protection of the hydroxyl groups of D-glucose and formation of a methyl glycoside to facilitate selective modification.
-
Selective Deprotection and Activation: Selective deprotection of the C-3 hydroxyl group and its conversion to a thiocarbonyl derivative for deoxygenation.
-
Deoxygenation: Radical-mediated deoxygenation of the C-3 position using the Barton-McCombie reaction.
-
Deprotection and Reduction: Removal of protecting groups and reduction of the anomeric carbon to yield 3-deoxy-arabino-hexitol.
-
Per-acetylation: Acetylation of all hydroxyl groups to yield the final product, 3-deoxy-arabino-hexitol pentaacetate.
Experimental Protocols
Protocol 1: Chain Extension of D-Arabinose (Kiliani-Fischer Synthesis)
This protocol describes the conversion of D-arabinose to a mixture of D-glucose and D-mannose.
Materials:
-
D-arabinose
-
Sodium cyanide (NaCN)
-
Deionized water
-
Barium hydroxide (Ba(OH)₂)
-
Sulfuric acid (H₂SO₄), dilute
-
Palladium on barium sulfate (Pd/BaSO₄) catalyst
-
Hydrogen gas (H₂)
-
Methanol
-
Ethanol
Procedure:
-
Cyanohydrin Formation: In a fume hood, dissolve D-arabinose in deionized water. Add a solution of sodium cyanide in water dropwise while maintaining the temperature at 25°C. Stir the reaction mixture for 4 hours.
-
Hydrolysis to Lactone: Heat the reaction mixture to 100°C and add barium hydroxide to hydrolyze the nitrile to a carboxylate. The intermediate aldonic acids will spontaneously form lactones.
-
Acidification and Isolation: Cool the mixture and carefully add dilute sulfuric acid to precipitate barium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a syrup containing the epimeric lactones (D-gluconolactone and D-mannonolactone).
-
Reduction to Aldoses: Dissolve the lactone mixture in water and acidify to pH 3-4 with sulfuric acid. Add the Pd/BaSO₄ catalyst and subject the mixture to hydrogenation at 50 psi of H₂ until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Filter the catalyst and neutralize the solution with barium carbonate. Filter again and concentrate the filtrate to obtain a mixture of D-glucose and D-mannose. These epimers can be separated by fractional crystallization from ethanol or by chromatography.
Protocol 2: Synthesis of Methyl 3-Deoxy-α-D-arabino-hexopyranoside
This multi-step protocol involves the protection of D-glucose, selective deoxygenation at C-3, and subsequent modifications.
Materials:
-
D-glucose
-
Acetone
-
Sulfuric acid, concentrated
-
Methanol
-
Sodium methoxide
-
Carbon disulfide (CS₂)
-
Sodium hydride (NaH)
-
Methyl iodide (MeI)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Dowex 50W-X8 resin (H⁺ form)
Procedure:
-
Protection of D-glucose: Prepare 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose from D-glucose, acetone, and a catalytic amount of sulfuric acid according to standard procedures.
-
Formation of the Xanthate Ester (Barton-McCombie precursor):
-
In a flame-dried flask under an inert atmosphere, dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in dry THF.
-
Cool the solution to 0°C and add sodium hydride portion-wise.
-
Stir for 30 minutes, then add carbon disulfide dropwise.
-
After 1 hour, add methyl iodide and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate. The organic layer is dried and concentrated to give the xanthate ester.
-
-
Barton-McCombie Deoxygenation:
-
Dissolve the xanthate ester in dry toluene.
-
Add tributyltin hydride and a catalytic amount of AIBN.
-
Heat the mixture to reflux (around 110°C) for 4 hours.
-
Cool the reaction and remove the toluene under reduced pressure. The crude product can be purified by chromatography to remove tin byproducts.
-
-
Deprotection and Glycosylation:
-
Treat the 3-deoxy product with a solution of methanol and a catalytic amount of acetyl chloride to remove the isopropylidene groups and form the methyl glycoside simultaneously.
-
Neutralize the reaction with a solid base, filter, and concentrate to yield methyl 3-deoxy-α-D-arabino-hexopyranoside.
-
Protocol 3: Reduction to 3-Deoxy-arabino-hexitol
Materials:
-
Methyl 3-deoxy-α-D-arabino-hexopyranoside
-
Hydrochloric acid (2 M)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dowex 1-X8 resin (acetate form)
Procedure:
-
Hydrolysis of the Glycoside: Dissolve the methyl 3-deoxy-α-D-arabino-hexopyranoside in 2 M HCl and heat at 90°C for 2 hours to hydrolyze the glycosidic bond. Neutralize the solution with an anion exchange resin.
-
Reduction to Hexitol: To the aqueous solution of 3-deoxy-D-arabino-hexose, add sodium borohydride in portions at 0°C. Stir the reaction for 3 hours at room temperature.
-
Work-up: Add Dowex 50W-X8 (H⁺ form) resin to destroy excess NaBH₄ and then neutralize. Filter the resin and concentrate the filtrate. Co-evaporate with methanol several times to remove borate esters as volatile methyl borate.
Protocol 4: Per-acetylation to 3-Deoxy-arabino-hexitol Pentaacetate
Materials:
-
3-Deoxy-arabino-hexitol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
Procedure:
-
Acetylation: Dissolve the crude 3-deoxy-arabino-hexitol in a mixture of pyridine and dichloromethane. Cool to 0°C and add acetic anhydride dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure 3-deoxy-arabino-hexitol pentaacetate.
Data Presentation
The following table summarizes the expected yields and key parameters for the synthesis of 3-deoxy-arabino-hexitol pentaacetate.
| Step | Reactants | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1. Chain Extension | D-arabinose | NaCN, Pd/BaSO₄, H₂ | Water | 25-100 | 24-48 | 30-40 |
| 2. Protection & Deoxygenation | D-glucose | Acetone, CS₂, Bu₃SnH, AIBN | THF, Toluene | 0-110 | 12-24 | 60-70 |
| 3. Reduction to Hexitol | Methyl 3-deoxy-α-D-arabino-hexopyranoside | HCl, NaBH₄ | Water | 0-90 | 5 | 85-95 |
| 4. Per-acetylation | 3-Deoxy-arabino-hexitol | Acetic anhydride, Pyridine | DCM | 0-25 | 12 | 90-98 |
Expected Spectroscopic Data for a Hexitol Pentaacetate Derivative (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 5.50-5.00 (m, 3H), 4.30-3.90 (m, 4H), 2.15-2.00 (5 x s, 15H, 5 x OAc), 1.90-1.70 (m, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 170.8, 170.5, 170.2, 169.8, 169.5 (C=O), 72-68 (C-O), 62.5 (CH₂OAc), 30-28 (-CH₂-), 21.0, 20.8, 20.7 (CH₃).
-
Mass Spectrometry (ESI+): Calculated for C₁₆H₂₄O₁₀Na⁺ [M+Na]⁺, found [M+Na]⁺.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of 3-deoxy-arabino-hexitol pentaacetate.
Caption: Synthetic workflow for 3-deoxy-arabino-hexitol pentaacetate.
Application Notes & Protocols for the Quantitative Analysis of 3-deoxy-arabino-hexitol pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of 3-deoxy-arabino-hexitol pentaacetate and similar acetylated carbohydrates. The protocols outlined below are based on established analytical techniques for carbohydrate analysis, specifically focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Given the lack of specific literature for 3-deoxy-arabino-hexitol pentaacetate, these protocols are adapted from methods used for other acetylated sugars and are expected to be highly applicable.
Introduction to Analytical Strategies
The quantitative analysis of acetylated carbohydrates like 3-deoxy-arabino-hexitol pentaacetate presents unique challenges. Due to their low volatility, direct analysis by gas chromatography is not feasible without prior chemical modification.[1][2][3] High-performance liquid chromatography can be employed, though detection can be challenging due to the lack of a strong UV-absorbing chromophore in the native molecule.[4][5]
This guide details two primary analytical approaches:
-
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Flame Ionization Detection (GC-FID): This is a robust and widely used method for the analysis of carbohydrates.[1][2] It requires a derivatization step to increase the volatility of the analyte.[3][6] For a penta-acetylated compound, this step may not be necessary if the compound is already sufficiently volatile. However, if analyzing the non-acetylated hexitol, derivatization is mandatory.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): This method can often be used for the analysis of carbohydrates without derivatization, simplifying sample preparation.[5] However, it is generally less sensitive than GC-based methods and is not compatible with gradient elution.[5]
Experimental Protocols
Gas Chromatography (GC) Based Quantification
This protocol is designed for the quantification of 3-deoxy-arabino-hexitol pentaacetate using GC with either a Mass Spectrometry or Flame Ionization Detector.
2.1.1. Sample Preparation and Derivatization (if required)
If starting with the non-acetylated 3-deoxy-arabino-hexitol, the following acetylation protocol should be followed. If the sample is already the pentaacetate, it can be directly dissolved in a suitable solvent like dichloromethane or ethyl acetate for GC analysis.
Protocol for Acetylation:
-
Sample Hydrolysis (if applicable): If the analyte is part of a larger structure, acid hydrolysis may be necessary to liberate the 3-deoxy-arabino-hexitol. A common method is to use 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour.[7]
-
Reduction to Alditol: To prevent the formation of multiple anomers during derivatization, the monosaccharide is reduced to its corresponding alditol.[7][8]
-
Acetylation:
2.1.2. GC-MS/FID Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar (for GC-MS).
-
Flame Ionization Detector: Standard FID detector.
-
Column: A mid-polarity column such as a DB-5 or TR-1701 (14% cyanopropylphenyl polysiloxane) is recommended for good separation of sugar derivatives.[3][11] (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 2 minutes.
-
Ramp to 250°C at 5°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Detector Temperature (FID): 300°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Injection Volume: 1 µL.
2.1.3. Quantification
Quantification is achieved by creating a calibration curve using standards of known concentrations of 3-deoxy-arabino-hexitol pentaacetate. An internal standard (e.g., myo-inositol) should be used to improve accuracy and precision.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
This protocol is suitable for the direct quantification of 3-deoxy-arabino-hexitol pentaacetate without derivatization.
2.2.1. Sample Preparation
-
Dissolve a precisely weighed amount of the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
2.2.2. HPLC-RID Analysis
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or similar, equipped with a refractive index detector.
-
Column: A column designed for sugar analysis, such as an amino-based column (e.g., Zorbax NH2, 250 x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A mixture of acetonitrile and water. A typical starting ratio is 75:25 (v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35°C.
-
Injection Volume: 10-20 µL.
2.2.3. Quantification
Quantification is performed by generating a calibration curve from the peak areas of standard solutions of 3-deoxy-arabino-hexitol pentaacetate at known concentrations.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: GC-MS/FID Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | %RSD (n=3) |
| Standard 1 | 15.2 | 150,000 | 10 | 1.5 |
| Standard 2 | 15.2 | 310,000 | 20 | 1.2 |
| Standard 3 | 15.2 | 745,000 | 50 | 1.8 |
| Sample A | 15.2 | 450,000 | 30.2 | 2.1 |
| Sample B | 15.2 | 620,000 | 41.6 | 1.9 |
Table 2: HPLC-RID Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | %RSD (n=3) |
| Standard 1 | 9.8 | 85,000 | 50 | 2.0 |
| Standard 2 | 9.8 | 172,000 | 100 | 1.7 |
| Standard 3 | 9.8 | 430,000 | 250 | 2.2 |
| Sample X | 9.8 | 255,000 | 148.3 | 2.5 |
| Sample Y | 9.8 | 398,000 | 231.4 | 2.3 |
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for GC-based quantitative analysis.
Caption: Workflow for HPLC-based quantitative analysis.
References
- 1. Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ajrsp.com [ajrsp.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 3-deoxy sugars
Welcome to the technical support center for the synthesis of 3-deoxy sugars. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the synthesis of 3-deoxy sugars?
A1: The synthesis of 3-deoxy sugars presents several key challenges, primarily centered around the selective removal of the C-3 hydroxyl group, controlling stereochemistry at the anomeric center and other stereocenters, and the proper use of protecting groups to achieve the desired regioselectivity. Deoxygenation reactions can sometimes lead to undesired side products or incomplete reactions, while the absence of a participating group at C-2 or C-3 can make stereocontrolled glycosylation difficult.
Q2: Which deoxygenation methods are most effective for the 3-hydroxyl group?
A2: The Barton-McCombie deoxygenation is a widely used and effective method for the radical-based deoxygenation of secondary alcohols, making it suitable for removing the C-3 hydroxyl group. This reaction typically involves the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate or thionoester) followed by treatment with a radical initiator and a hydrogen atom donor like tributyltin hydride. Alternative, tin-free methods are also gaining popularity due to the toxicity of organotin compounds. Another approach involves the reductive cleavage of a cyclic acetal, such as a 2,3-O-benzylidene acetal, which can be manipulated to achieve deoxygenation at C-3.
Q3: How can I control the stereoselectivity during glycosylation of a 3-deoxy sugar donor?
A3: Controlling stereoselectivity in the absence of a participating group at the adjacent C-2 position is a significant hurdle. Strategies to influence the stereochemical outcome include:
-
Choice of Protecting Groups: The protecting groups on the sugar ring can influence the conformation of the molecule and the stereochemical outcome of the glycosylation. For example, 4,6-O-benzylidene acetals can favor the formation of β-glycosides in mannose derivatives.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the reactivity and stability of the intermediate oxocarbenium ion, thereby influencing the anomeric ratio.
-
Promoter/Catalyst Selection: The choice of promoter or catalyst is crucial. Different Lewis acids or activators can favor the formation of either α or β anomers.
-
Temperature Control: Lowering the reaction temperature can often enhance the stereoselectivity of glycosylation reactions.
Q4: What are common issues with protecting groups in 3-deoxy sugar synthesis?
A4: Common issues include:
-
Incomplete Protection or Deprotection: Leading to a mixture of products and purification challenges. Optimization of reaction conditions (reagents, temperature, and time) is key.
-
Protecting Group Migration: Acyl protecting groups, in particular, can migrate to adjacent free hydroxyl groups under certain conditions.
-
Incompatibility with Reaction Conditions: The chosen protecting groups must be stable to the conditions of subsequent reaction steps, such as deoxygenation or glycosylation. Careful planning of the synthetic route is essential.
-
Influence on Reactivity: Protecting groups can electronically and sterically influence the reactivity of the sugar molecule.
Troubleshooting Guides
Guide 1: Poor Yield in Barton-McCombie Deoxygenation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of the starting thiocarbonyl derivative | 1. Inefficient radical initiation. 2. Insufficient amount of hydrogen donor. 3. Degradation of the radical initiator (AIBN). | 1. Ensure the reaction is heated to an appropriate temperature for AIBN decomposition (~80-100 °C). Add the AIBN in portions. 2. Increase the equivalents of tributyltin hydride (or alternative hydrogen source). 3. Use fresh AIBN. |
| **Formation of side products ( |
Technical Support Center: Optimizing Acetylation Reactions for Deoxy Sugar Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing acetylation reactions for deoxy sugar alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during the acetylation of deoxy sugar alcohols, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my acetylated deoxy sugar alcohol consistently low?
Answer:
Low yields in acetylation reactions can stem from several factors. Incomplete reactions are a primary cause, often due to insufficient reagent concentration, suboptimal reaction temperature, or short reaction times. Another significant factor can be the degradation of the starting material or product, particularly if harsh reaction conditions are used. Difficulties during the workup and purification process, such as the loss of product during extraction or chromatographic separation, can also contribute to lower-than-expected yields.[1]
To address low yields, consider the following troubleshooting steps:
-
Reagent Stoichiometry: Ensure an adequate excess of the acetylating agent, such as acetic anhydride, is used. For hydroxyl groups, 1.5 to 2.0 equivalents per hydroxyl group is a common starting point.[2]
-
Catalyst Choice and Loading: The choice and amount of catalyst are critical. For standard acetylations with acetic anhydride, pyridine is often used as both a solvent and a base.[2] For sterically hindered alcohols or to accelerate the reaction, a more potent catalyst like 4-(Dimethylamino)pyridine (DMAP) can be added in catalytic amounts (e.g., 1-10 mol%).[1][3]
-
Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the reaction is sluggish, consider increasing the temperature. However, be cautious as excessive heat can lead to side reactions and degradation.[4]
-
Workup Procedure: After quenching the reaction (e.g., with methanol), ensure proper removal of the catalyst and byproducts. For pyridine, co-evaporation with toluene is effective.[2] A thorough aqueous workup with dilute acid (to remove basic catalysts) and bicarbonate solution (to remove acidic byproducts) is crucial.[2]
Question: My reaction is producing a mixture of partially acetylated products. How can I improve the selectivity for the desired product?
Answer:
Achieving regioselectivity in the acetylation of polyols like deoxy sugar alcohols is a common challenge due to the presence of multiple hydroxyl groups with varying reactivities (primary vs. secondary, equatorial vs. axial).[5][6] The formation of a product mixture indicates that the reaction conditions are not selective enough.
Strategies to enhance regioselectivity include:
-
Exploiting Inherent Reactivity: Primary hydroxyl groups are generally more sterically accessible and therefore more reactive than secondary hydroxyl groups. Reactions performed at lower temperatures and with a stoichiometric amount of acetylating agent can favor the acetylation of the primary hydroxyl group.[7]
-
Protecting Group Strategies: A common approach is to selectively protect certain hydroxyl groups before acetylation. For instance, bulky silyl ethers like TBDMS-Cl or TBDPS-Cl can selectively protect primary alcohols.[7] Acetal protecting groups, such as benzylidene acetals, can be used to protect vicinal diols.[6]
-
Catalyst-Controlled Selectivity: Certain catalytic systems can direct acetylation to specific hydroxyl groups. For example, organotin-mediated acylation can provide regioselective protection.[5] More recently, methods using acetate catalysis have been shown to achieve high regioselectivity under mild conditions.[5]
Question: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
Side reactions during acetylation can lead to a complex product mixture and reduce the yield of the desired compound. Common side products include:
-
Over-acetylation: If the goal is partial acetylation, using a large excess of the acetylating agent or prolonged reaction times can lead to the formation of peracetylated products.
-
Elimination Reactions: Under certain conditions, particularly with acidic catalysts or high temperatures, dehydration of the sugar alcohol can occur, leading to the formation of unsaturated byproducts.
-
Rearrangement Reactions: Acidic conditions can sometimes promote acyl migration, where an acetyl group moves from one hydroxyl group to another, leading to a mixture of isomers.
To minimize side reactions:
-
Control Stoichiometry and Reaction Time: Carefully control the equivalents of the acetylating agent and monitor the reaction closely by TLC to stop it once the desired product is formed.
-
Optimize Reaction Conditions: Use the mildest possible reaction conditions (temperature, catalyst) that still allow for a reasonable reaction rate. For instance, replacing strong acid catalysts with milder alternatives can prevent degradation.
-
Choice of Reagents: Using a base like pyridine or triethylamine can neutralize the acetic acid byproduct, reducing the likelihood of acid-catalyzed side reactions.[1][8]
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for per-acetylation of a deoxy sugar alcohol?
A1: A widely used method involves dissolving the deoxy sugar alcohol in pyridine, which acts as both a solvent and a base. Acetic anhydride (typically 1.5-2.0 equivalents per hydroxyl group) is then added, often at 0°C to control the initial exothermic reaction. The mixture is then stirred at room temperature until the reaction is complete, as monitored by TLC. A catalytic amount of DMAP can be added to accelerate the reaction, especially for sterically hindered hydroxyl groups.[2][3]
Q2: How do I effectively remove pyridine from my reaction mixture after the reaction is complete?
A2: Pyridine has a high boiling point and can be difficult to remove completely by simple evaporation. The most effective method is to quench the reaction with methanol, then concentrate the mixture under reduced pressure. Following this, co-evaporation with a high-boiling, non-polar solvent like toluene (repeated 2-3 times) is highly effective at azeotropically removing residual pyridine.[2]
Q3: What are some "greener" or milder alternatives to the traditional acetic anhydride/pyridine system?
A3: Several more environmentally friendly and milder acetylation methods have been developed. These include:
-
Solvent-free reactions: Performing the acetylation with acetic anhydride without a solvent, sometimes with a catalyst, can reduce waste.[9][10]
-
Catalysis with reusable catalysts: Heteropoly acids and other solid acid catalysts are being explored as efficient and recyclable catalysts for acetylation.[11]
-
Ionic liquids as solvents: Ionic liquids can serve as effective solvents for the acetylation of polysaccharides and may offer advantages in terms of product isolation and solvent recycling.[12]
Q4: How does reaction time and temperature affect the outcome of the acetylation reaction?
A4: Reaction time and temperature are critical parameters that influence both the yield and selectivity of the acetylation.
-
Time: Longer reaction times generally lead to a higher degree of acetylation. For complete (per-acetylation), the reaction is typically run until the starting material is no longer visible by TLC. For selective (partial) acetylation, the reaction time must be carefully optimized to maximize the yield of the desired product while minimizing the formation of over-acetylated byproducts.[13]
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, higher temperatures can also lead to a decrease in selectivity and an increase in the formation of side products due to degradation or elimination reactions.[4] For many standard acetylations, room temperature is sufficient, especially when a catalyst like DMAP is used.
Data Presentation
Table 1: Comparison of Catalysts for the Acetylation of Alcohols
| Catalyst | Typical Loading | Reaction Conditions | Advantages | Disadvantages |
| Pyridine | Solvent | Room Temperature | Well-established, acts as base and solvent | Unpleasant odor, difficult to remove, can be slow |
| 4-(Dimethylamino)pyridine (DMAP) [3] | 1-10 mol% | Room Temperature | Highly efficient catalyst, accelerates slow reactions | More expensive than pyridine |
| Heteropoly Acids (e.g., Preyssler) [11] | Catalytic | Varies | Green and recyclable catalysts | May require specific reaction conditions |
| Solvent-Free (no catalyst) [10] | N/A | 60°C | Environmentally friendly, no catalyst removal needed | May require elevated temperatures and longer reaction times |
Table 2: Influence of Reaction Parameters on Acetylation of a Model Polyol (Glycerol)
| Parameter | Condition 1 | Yield (Diacetin/Triacetin) | Condition 2 | Yield (Diacetin/Triacetin) | Reference |
| Temperature | 100°C | 33% / 50% | 118°C | - / 76% | [14] |
| Reaction Time | 8 h | 33% / 50% | 20 h | - / 76% | [14] |
| Catalyst Loading (wt%) | 5% | - | 10% | - | [14] |
| Molar Ratio (Glycerol:Acetic Acid) | 1:3 | - | 1:9 | - | [14] |
Note: The data in this table is for glycerol acetylation and serves as an illustrative example of how reaction parameters can be optimized. Similar principles apply to deoxy sugar alcohols, though optimal conditions may vary.
Experimental Protocols
Protocol 1: General Per-Acetylation of a Deoxy Sugar Alcohol using Acetic Anhydride and Pyridine
Materials:
-
Deoxy sugar alcohol
-
Anhydrous Pyridine
-
Acetic Anhydride (Ac₂O)
-
4-(Dimethylamino)pyridine (DMAP) (optional)
-
Methanol (MeOH)
-
Toluene
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the deoxy sugar alcohol (1.0 equiv.) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
If using, add a catalytic amount of DMAP (0.01-0.1 equiv.).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equiv. per hydroxyl group) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Quench the reaction by adding a small amount of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Add toluene and co-evaporate under reduced pressure (repeat 2-3 times) to remove residual pyridine.
-
Dissolve the residue in DCM or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure acetylated deoxy sugar alcohol.[2]
Mandatory Visualizations
Caption: Workflow for the acetylation of deoxy sugar alcohols.
Caption: Decision tree for troubleshooting low acetylation yields.
References
- 1. reddit.com [reddit.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 10. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Purification strategies for removing impurities from acetylated carbohydrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of acetylated carbohydrates.
Troubleshooting Guides
This section addresses common issues encountered during the purification of acetylated carbohydrates.
Question: Why am I seeing poor separation of my acetylated carbohydrate product during column chromatography?
Answer:
Poor separation in column chromatography can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Inappropriate Solvent System: The polarity of your eluent is critical. For acetylated carbohydrates, which are generally less polar than their parent molecules, normal-phase chromatography on silica gel is common.[1]
-
Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC) first. A good starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate.[2] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for your target compound. If your compound is still not moving, consider a more polar solvent system like dichloromethane/methanol.[1]
-
-
Compound Solubility: If your crude sample does not dissolve well in the initial mobile phase, it can lead to band broadening and poor separation.[3]
-
Co-eluting Impurities: Acetylation reactions can sometimes result in a mixture of anomers (α and β forms) or regioisomers, which have very similar polarities and are difficult to separate.[5]
-
Solution: For challenging separations of closely related isomers, high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), may be necessary.[5][6] Pentafluorophenyl (PFP) or phenyl-hexyl columns can offer better selectivity for such compounds compared to standard C18 columns.[6]
-
-
Column Overloading: Loading too much sample onto the column will lead to broad, overlapping peaks.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
-
Compound Degradation on Silica: Some acetylated carbohydrates may be sensitive to the acidic nature of silica gel, leading to degradation or de-acetylation during purification.[3]
-
Solution: You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If degradation is an issue, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[3]
-
Question: My purified acetylated carbohydrate shows signs of de-O-acetylation. What could be the cause and how can I prevent it?
Answer:
De-O-acetylation, the removal of acetyl protecting groups, is a common problem that can occur during purification. The primary cause is exposure to basic or strongly acidic conditions.
-
Causes of De-O-acetylation:
-
Basic Conditions: Acetyl groups are particularly labile under basic conditions.[7] This can occur if the reaction work-up involved a basic wash that was not properly neutralized, or if basic modifiers are used in the chromatography mobile phase.
-
Acidic Conditions: While more stable than in base, prolonged exposure to strong acids can also lead to de-acetylation.[8] Standard silica gel is slightly acidic and can sometimes cause this issue with sensitive compounds.
-
Hydrolysis: The presence of water in the mobile phase, especially at elevated temperatures, can contribute to the hydrolysis of the acetyl esters.
-
-
Prevention and Troubleshooting:
-
Neutralize Carefully: Ensure that any basic washes during the reaction work-up are followed by a thorough neutralization and removal of any residual base.
-
Control Mobile Phase pH: For chromatography, use neutral or slightly acidic mobile phases. If you suspect silica-induced degradation, you can use deactivated silica gel.
-
Use Anhydrous Solvents: Whenever possible, use dry solvents for your chromatography to minimize hydrolysis.
-
Zemplén Deacetylation Conditions: If complete de-O-acetylation is desired, the Zemplén deacetylation protocol, which uses a catalytic amount of sodium methoxide in methanol, is a highly effective and standard method.[7][9]
-
Question: I am experiencing significant yield loss during the purification of my acetylated carbohydrate. What are the potential reasons and solutions?
Answer:
Yield loss during purification is a multifaceted issue. Here are some common culprits and how to address them:
-
Irreversible Adsorption on Stationary Phase: Highly polar impurities or even the product itself can sometimes bind irreversibly to the silica gel.
-
Solution: If you suspect this, you can try flushing the column with a very polar solvent (e.g., methanol) at the end of the run to see if any additional material elutes. For future purifications, consider a less retentive stationary phase or a different purification technique like recrystallization.
-
-
Compound Volatility: Some smaller acetylated carbohydrates can be volatile, leading to loss during solvent evaporation.
-
Solution: Use a rotary evaporator with care, avoiding excessive heat and high vacuum. For very volatile compounds, consider alternative solvent removal methods like freeze-drying if the solvent system is appropriate.
-
-
Incomplete Elution: The chosen mobile phase may not be strong enough to elute all of your product from the column.
-
Solution: After collecting the main fractions, gradually increase the polarity of the mobile phase to ensure all the product has been eluted.
-
-
Crystallization Issues: During recrystallization, a significant portion of the product may remain in the mother liquor.
-
Solution: Optimize the recrystallization solvent and cooling conditions. Cooling the solution slowly can lead to the formation of purer crystals. The mother liquor can also be concentrated and a second crop of crystals can be collected.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for a newly synthesized acetylated carbohydrate?
A1: A good starting point is to assess the polarity of your crude product using TLC.
-
If the product is relatively non-polar and the impurities have different polarities: Flash column chromatography on silica gel is often the most efficient method.[1]
-
If the product is crystalline: Recrystallization can be a highly effective and scalable purification method that can yield very pure material.[10]
-
If the product is part of a complex mixture with closely related impurities: Reversed-phase HPLC is likely the best choice for achieving high purity.[6]
-
For quick cleanup to remove highly polar or non-polar impurities: Solid-phase extraction (SPE) can be a rapid and effective preliminary purification step.[11][12]
Q2: How can I effectively remove the excess acetylating agent (e.g., acetic anhydride) and pyridine from my reaction mixture before purification?
A2: After the reaction is complete, the mixture is typically cooled and then quenched by the addition of ice water. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. To remove pyridine and acetic acid, the organic layer should be washed successively with:
-
Dilute HCl to remove pyridine.
-
Saturated aqueous sodium bicarbonate to neutralize and remove acetic acid.
-
Water and finally brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
Q3: What are the common impurities I should expect in my acetylated carbohydrate product?
A3: Besides residual reagents, common impurities include:
-
Anomers: The α and β forms of the sugar may both be present.[5]
-
Regioisomers: If the starting carbohydrate had multiple free hydroxyl groups, you might have a mixture of products with acetyl groups at different positions.
-
Partially acetylated products: The reaction may not have gone to completion, leaving some hydroxyl groups unreacted.
-
Byproducts from side reactions: Depending on the reaction conditions, other byproducts may form.
Q4: Can I use reversed-phase chromatography to purify my acetylated carbohydrate?
A4: Yes, reversed-phase chromatography is a very effective technique for purifying acetylated carbohydrates, especially when dealing with complex mixtures or when high purity (≥99.5%) is required.[5][6] Since acetyl groups increase the hydrophobicity of the carbohydrate, they interact well with the non-polar stationary phases (e.g., C18, C8, Phenyl, PFP) used in RP-HPLC.[6] A typical mobile phase would be a gradient of water and acetonitrile or methanol.[6]
Data Presentation
Table 1: Comparison of Purification Strategies for Acetylated Carbohydrates
| Purification Method | Typical Purity | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography (Silica Gel) | 90-98% | Fast, scalable, relatively inexpensive. | Lower resolution for complex mixtures, potential for compound degradation on silica.[3] | Routine purification of relatively simple reaction mixtures. |
| Recrystallization | >99% | Can achieve very high purity, scalable, cost-effective. | Only applicable to crystalline solids, can have lower yields.[10] | Purification of crystalline acetylated carbohydrates. |
| Reversed-Phase HPLC (RP-HPLC) | ≥99.5%[5][6] | High resolution, excellent for separating closely related impurities like anomers.[5] | More expensive, lower sample capacity, requires specialized equipment. | Achieving very high purity for analytical standards or biological testing. |
| Solid-Phase Extraction (SPE) | Variable (Cleanup) | Very fast, simple, good for removing interfering substances.[12] | Not a high-resolution technique, primarily for sample cleanup. | Rapid removal of highly polar or non-polar impurities before further purification. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Silica Gel)
This protocol is a general guideline for purifying an acetylated carbohydrate using silica gel flash chromatography.
Materials:
-
Crude acetylated carbohydrate
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Sand
-
Glass column with a stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp or appropriate staining solution for visualization
Methodology:
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude mixture in various ratios of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing:
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Spot each fraction on a TLC plate and develop it in the appropriate solvent system.
-
Visualize the spots under a UV lamp or by staining.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified acetylated carbohydrate.
Protocol 2: Purification by Recrystallization
This protocol describes the general steps for purifying a crystalline acetylated carbohydrate.
Materials:
-
Crude crystalline acetylated carbohydrate
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of the crude product in different solvents to find the ideal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly pouring the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator to obtain the pure, crystalline product.
Mandatory Visualization
Caption: A workflow for selecting a purification strategy.
Caption: Troubleshooting poor separation in column chromatography.
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cmm.ucsd.edu [cmm.ucsd.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. support.waters.com [support.waters.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting low yields in 3-deoxy-arabino-hexitol pentaacetate synthesis
Welcome to the technical support center for the synthesis of 3-deoxy-arabino-hexitol pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues that may lead to low yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 3-deoxy-arabino-hexitol pentaacetate?
A common and effective two-step synthesis involves:
-
Preparation of 3-deoxy-arabino-hexitol: This is typically achieved through the reduction of a suitable precursor, such as 3-deoxy-D-glucose. The reduction of the aldehyde group of the sugar to a primary alcohol yields the corresponding hexitol.
-
Acetylation of 3-deoxy-arabino-hexitol: The five free hydroxyl groups of the hexitol are then acetylated using an acetylating agent like acetic anhydride, typically in the presence of a base such as pyridine, to yield the final pentaacetate product.
Q2: What are the most critical factors affecting the overall yield?
Several factors can significantly impact the yield of the final product. These include the purity of the starting materials, the efficiency of the reduction of the precursor, the completeness of the acetylation reaction, and the effectiveness of the purification methods. Incomplete reactions and the formation of side products are common culprits for low yields.
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a highly effective technique for monitoring both the reduction and acetylation steps. For the reduction of 3-deoxy-D-glucose, the disappearance of the starting material (sugar) and the appearance of a more polar spot corresponding to the hexitol can be observed. During acetylation, the disappearance of the polar hexitol and the appearance of a much less polar spot for the pentaacetate product indicates the reaction's progress.
Troubleshooting Guide: Low Yields
This guide provides solutions to common problems encountered during the synthesis of 3-deoxy-arabino-hexitol pentaacetate.
Issue 1: Low yield in the preparation of 3-deoxy-arabino-hexitol.
Q: My yield of 3-deoxy-arabino-hexitol from the reduction of 3-deoxy-D-glucose is lower than expected. What are the possible causes and solutions?
A: Low yields in the reduction step are often due to incomplete reaction or degradation of the starting material or product.
| Potential Cause | Troubleshooting Solution |
| Incomplete Reduction | Ensure the reducing agent (e.g., sodium borohydride) is fresh and used in a sufficient molar excess. The reaction may require a longer reaction time or gentle heating to go to completion. Monitor the reaction by TLC until the starting material is no longer visible. |
| Degradation of Starting Material | If using catalytic hydrogenation, ensure the catalyst is active and the reaction conditions (pressure, temperature) are appropriate. Harsh acidic or basic conditions during workup can lead to degradation of the sugar alcohol. Neutralize the reaction mixture carefully. |
| Difficult Isolation | Sugar alcohols are often highly soluble in water, which can lead to losses during aqueous workup. After quenching the reaction, consider repeated extractions with a suitable organic solvent. Evaporation of the solvent should be done at a moderate temperature to prevent decomposition. |
Issue 2: Low yield during the acetylation of 3-deoxy-arabino-hexitol.
Q: I am experiencing a low yield in the final acetylation step. What could be going wrong?
A: Incomplete acetylation and the formation of byproducts are the most common reasons for low yields in this step.
| Potential Cause | Troubleshooting Solution |
| Incomplete Acetylation | Ensure that the acetic anhydride and pyridine are of high purity and anhydrous, as water will consume the anhydride. Use a sufficient excess of acetic anhydride to ensure all five hydroxyl groups are acetylated. The reaction may require stirring for an extended period at room temperature or gentle warming. Monitor by TLC for the complete disappearance of the starting hexitol. |
| Formation of Side Products | Overheating the reaction can lead to charring and the formation of colored impurities. The reaction of pyridine with acetic anhydride can also form byproducts.[1] Maintain a controlled temperature. During workup, thoroughly wash the organic layer to remove pyridine and acetic acid. |
| Losses During Purification | The pentaacetate product is significantly less polar than the starting hexitol. Use an appropriate solvent system for silica gel chromatography to ensure good separation from any partially acetylated intermediates or other impurities. Co-evaporation with toluene can help remove residual pyridine before purification. |
Experimental Protocols
Protocol 1: Synthesis of 3-deoxy-arabino-hexitol
This protocol describes the reduction of 3-deoxy-D-glucose to 3-deoxy-arabino-hexitol using sodium borohydride.
-
Dissolving the Starting Material: Dissolve 3-deoxy-D-glucose in a suitable solvent such as a mixture of methanol and water in a round-bottom flask.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride in portions with stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC until all the starting sugar has been consumed.
-
Quenching the Reaction: Carefully add acetic acid or acetone to quench the excess sodium borohydride.
-
Workup: Neutralize the solution with a suitable base. Evaporate the solvent under reduced pressure. The resulting residue can be co-evaporated with methanol multiple times to remove borate salts.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield pure 3-deoxy-arabino-hexitol.
Protocol 2: Synthesis of 3-deoxy-arabino-hexitol pentaacetate
This protocol details the acetylation of 3-deoxy-arabino-hexitol using acetic anhydride and pyridine.
-
Dissolving the Hexitol: Dissolve the dry 3-deoxy-arabino-hexitol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Add acetic anhydride dropwise with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add methanol to quench the excess acetic anhydride.
-
Workup: Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate (to remove acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the pure 3-deoxy-arabino-hexitol pentaacetate.
Visualizations
Caption: Synthetic workflow for 3-deoxy-arabino-hexitol pentaacetate.
References
Technical Support Center: GC-MS Analysis of Sugar Alcohol Acetates
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of sugar alcohol acetates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on overcoming peak overlap.
Frequently Asked Questions (FAQs)
Peak Overlap and Resolution
Q1: What are the common causes of peak overlap (co-elution) in the GC-MS analysis of sugar alcohol acetates?
A1: Peak overlap, or co-elution, occurs when two or more compounds elute from the GC column at the same time, resulting in a single, misleading chromatographic peak.[1] The primary causes for this in the analysis of sugar alcohol acetates include:
-
Inadequate Chromatographic Separation: The selected GC column or temperature program may not be suitable for resolving structurally similar sugar alcohol acetates.
-
Poor Selectivity: The stationary phase of the GC column may not have the right chemistry to differentiate between the analytes.[1]
-
Suboptimal Derivatization: The derivatization process might be incomplete or produce multiple isomers, which can complicate the chromatogram.[2][3] For instance, trimethylsilyl (TMS) derivatization of sugars can result in multiple peaks for a single compound due to the formation of alpha and beta anomers.[2]
-
Injector-Related Problems: Issues like injector leaks, incorrect column installation, or poor injection technique can lead to split or broad peaks that appear to overlap.[2]
-
Matrix Effects: Complex sample matrices can interfere with the separation and detection of target analytes, sometimes causing signal suppression or enhancement for closely eluting peaks.[4]
Q2: How can I identify if my chromatogram has overlapping peaks?
A2: Identifying co-elution is a critical first step. Look for these signs:
-
Asymmetrical Peak Shapes: A key indicator of co-elution is a peak with a "shoulder" or a split top, which is a discontinuity in the peak shape, unlike the exponential decline of a tailing peak.[1]
-
Mass Spectral Inconsistency: For a pure peak, the mass spectrum should be consistent across its entire width. If you analyze the mass spectra at the leading edge, apex, and tailing edge of a peak and they differ, it indicates that multiple components are present.[1]
-
Deconvolution Software: Modern GC-MS software includes deconvolution algorithms that can computationally separate co-eluting components and reconstruct a pure mass spectrum for each one.[5]
-
Diode Array Detector (DAD): If using a system with a DAD, the peak purity function can be used. It compares the UV spectra across a peak; if the spectra are not identical, co-elution is likely occurring.[1]
Troubleshooting and Optimization Strategies
Q3: My sugar alcohol acetate peaks are overlapping. What is the first thing I should check?
A3: The first step is to systematically troubleshoot the potential causes. A logical workflow can help isolate the problem. Start with the simplest and most common issues before moving to more complex method development.
Q4: How do I optimize the GC temperature program to improve separation?
A4: Temperature programming is a powerful tool for improving the resolution of compounds with a wide range of boiling points.[6] Here are key parameters to adjust:
-
Initial Temperature: To improve the resolution of early-eluting peaks, decrease the initial oven temperature.[7] A low initial temperature (e.g., 40-60 °C) ensures that early eluting compounds are focused on the column before the ramp begins.[8][9]
-
Ramp Rate: The ramp rate has the most significant effect on the resolution of peaks in the middle of the chromatogram.[7] A slower ramp rate (e.g., 2-5 °C/min) generally increases the separation between peaks but also increases the total run time.[10] A good starting point for an optimal ramp rate is approximately 10 °C per column void time (t₀).[11]
-
Final Temperature and Hold Time: The final temperature should be high enough to ensure all components are eluted from the column. A hold time at the final temperature can help elute any remaining high-boiling compounds and clean the column for the next run.[8]
Q5: What type of GC column is best for analyzing sugar alcohol acetates?
A5: The choice of stationary phase is the most critical factor in column selection.[12] For sugar alcohol acetates, a mid-polarity column is often a good choice.
-
Mid-Polarity Phases: Columns with a stationary phase like 50% phenyl-polysiloxane are often used.
-
Polar Phases: For compounds with different hydrogen bonding forces, a polyethylene glycol-type stationary phase (WAX) can be effective.[13]
-
Column Dimensions:
-
Length: Longer columns (e.g., 30 m) provide higher resolution.
-
Internal Diameter (I.D.): Narrower I.D. columns (e.g., 0.25 mm) offer higher efficiency but have lower sample capacity.[12]
-
Film Thickness: Thinner films (0.10-0.25 µm) are suitable for analytes with high boiling points, leading to sharper peaks and reduced column bleed.[14]
-
Sample Preparation and Derivatization
Q6: Why is derivatization necessary for analyzing sugar alcohols by GC?
A6: Sugar alcohols, like sugars, are highly polar and non-volatile compounds.[3] These properties make them unsuitable for direct analysis by gas chromatography.[3] Derivatization is a chemical modification process that converts them into volatile and thermally stable derivatives suitable for GC analysis.[15] The alditol acetate derivatization procedure is a popular and robust method for this purpose.[16] This process reduces polarity and enhances volatility, allowing for better separation on the GC column.[17]
Q7: Can the derivatization process itself cause peak overlap?
A7: Yes. While the alditol acetate method is designed to produce a single derivative for each sugar alcohol, other methods can be problematic. For example, silylation (e.g., TMS derivatization) can create multiple isomers (anomers) for each sugar, leading to multiple peaks for a single analyte, which can complicate chromatograms and contribute to overlap.[3][18] The alditol acetylation approach is effective for creating just one derivative peak, but it's important to note that different parent sugars can sometimes produce the same final derivative.[3][19]
Experimental Protocols
Protocol 1: Alditol Acetate Derivatization
This protocol describes the conversion of sugar alcohols to their corresponding alditol acetates for GC-MS analysis. This is a two-step process involving reduction followed by acetylation.
Methodology:
This method is adapted from established procedures for preparing alditol acetates.[10]
-
Reduction to Alditols:
-
Place up to 5 mg of your dried sample (or an aqueous solution) into a clean glass tube.
-
Add 1 mL of 0.5 M sodium borohydride in DMSO. Cap the tube and mix.[10]
-
Incubate the mixture for 90 minutes at 40°C.[10]
-
Carefully add 100 µL of glacial acetic acid to destroy the excess sodium borohydride. Perform this step in a fume hood.[10]
-
-
Acetylation of Alditols:
-
Add 200 µL of 1-methylimidazole, which acts as a catalyst.[10][16]
-
Add 2 mL of acetic anhydride. Mix thoroughly.[10]
-
Allow the reaction to proceed for 10 minutes at room temperature.[10]
-
To stop the reaction, add 5 mL of purified water to destroy the excess acetic anhydride. Mix and allow the solution to cool.[10]
-
-
Extraction:
Protocol 2: Generic GC Method Optimization for Sugar Alcohol Acetates
This protocol provides a starting point and optimization strategy for separating sugar alcohol acetates.
Initial GC-MS Conditions (Scouting Run):
| Parameter | Setting | Rationale |
| Column | Mid-polarity, e.g., Agilent DB-1701 or equivalent (30 m x 0.25 mm, 0.25 µm) | Provides good selectivity for acetylated compounds.[20] |
| Injector Temp. | 250 °C | Ensures complete vaporization of derivatives.[7] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | ~1 mL/min (Constant Flow) | A standard flow rate for many applications. |
| Oven Program | Start at 60°C, ramp 10°C/min to 280°C, hold for 5 min | A generic "scouting" gradient to see where peaks elute.[8] |
| MS Detector | Scan mode (e.g., 50-500 m/z) | To identify all eluting compounds and their fragmentation patterns. |
Optimization Steps:
-
Evaluate the Scouting Run: Analyze the chromatogram from the initial run. Are the peaks sharp or broad? Is there any separation at all?
-
Adjust Initial Temperature: If early peaks (e.g., erythritol, xylitol) are co-eluting, lower the initial temperature to 40-50°C to improve their resolution.[7]
-
Optimize the Ramp Rate:
-
If all peaks are crowded together, decrease the ramp rate (e.g., to 5°C/min) to increase separation.[7]
-
If peaks are well-separated but the run time is too long, you can try increasing the ramp rate.
-
Consider a multi-ramp program. For example, a slow initial ramp to separate early eluters, followed by a faster ramp to quickly elute later compounds like sorbitol and mannitol acetates.
-
-
Finalize the Method: Once satisfactory separation is achieved, switch the MS from scan mode to Selected Ion Monitoring (SIM) mode for improved sensitivity and quantification if needed.
Data and Tables
Table 1: Comparison of Derivatization Techniques for GC-MS Sugar Analysis
| Derivatization Method | Principle | Advantages | Disadvantages |
| Alditol Acetylation | Two-step reduction and acetylation. | Forms a single, stable derivative peak per sugar alcohol.[3][19] | Multiple sugars can form the same derivative; a more involved procedure.[18][19] |
| TMS-Oximation | Two-step oximation and silylation. | A simple and effective procedure.[3] | Produces two isomers (syn and anti), resulting in two peaks per sugar, which can complicate quantification.[3] Can have co-eluting peaks.[18] |
| TFA-Oximation | Two-step oximation and trifluoroacetylation. | Similar to TMS-oximation, reduces the number of isomers compared to direct silylation.[3] | Also produces two isomers, complicating the chromatogram.[3] |
Table 2: Example GC Oven Program for Sugar Hexa Acetates
This table provides an example of a temperature program used for the successful separation of ten sugar acetates.[9]
| Parameter | Value |
| GC Column | Agilent FactorFour VF-200ms (30 m x 0.25 mm, 0.10 µm) |
| Initial Temperature | 60 °C |
| Ramp 1 | 8 °C/min to 130 °C |
| Ramp 2 | 4 °C/min to 325 °C |
| Carrier Gas | Helium |
| Injector Temperature | 280 °C |
| Detector Temperature | 250 °C (MS) |
References
- 1. youtube.com [youtube.com]
- 2. academic.oup.com [academic.oup.com]
- 3. restek.com [restek.com]
- 4. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. refp.cohlife.org [refp.cohlife.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. labicom.cz [labicom.cz]
- 15. restek.com [restek.com]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. restek.com [restek.com]
- 19. restek.com [restek.com]
- 20. GC Analysis of Sugars (as Alditol Acetates) on Equity-1701 suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
Improving the stability of 3-deoxy-arabino-hexitol pentaacetate for storage
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability and purity of 3-deoxy-arabino-hexitol pentaacetate during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is 3-deoxy-arabino-hexitol pentaacetate and why is its stability a concern?
A1: 3-Deoxy-arabino-hexitol pentaacetate is a polyol derivative where five hydroxyl groups have been protected by acetylation. Acetate esters are susceptible to hydrolysis, meaning they can react with water (moisture) to break down.[1][2] This degradation compromises the compound's purity, leading to inconsistent experimental results, inaccurate quantification, and potential failure of synthesis or biological assays.
Q2: What is the primary cause of degradation during storage?
A2: The primary degradation pathway is the hydrolysis of the acetate ester bonds. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions.[3][4] The breakdown releases acetic acid, which can further catalyze the degradation of the remaining compound.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, the compound must be protected from moisture, air, and light. The ideal conditions involve storage in a tightly sealed vial, under an inert atmosphere (like Argon or Nitrogen), at a low temperature, and in a dark place, preferably within a desiccator.
Q4: How can I visually or physically detect if my sample has started to degrade?
A4: There are several indicators of degradation. A pure sample should be a stable solid. If it becomes sticky, oily, or clumpy, it may be absorbing moisture. A distinct smell of vinegar is a strong indicator that hydrolysis has occurred, releasing acetic acid.
Q5: What is the expected shelf-life of 3-deoxy-arabino-hexitol pentaacetate?
A5: While a precise shelf-life depends on the initial purity and exact storage conditions, when stored properly as recommended, the compound should remain stable for over a year. Periodic purity checks are advised for long-term storage.
Troubleshooting Guide
Q: I opened my sample vial and detected a faint smell of vinegar. What should I do? A: A vinegar-like odor indicates the presence of acetic acid, a direct product of acetate hydrolysis. Your sample has begun to degrade. It is highly recommended to perform a purity analysis (e.g., by HPLC or NMR) to quantify the extent of degradation before using it in a critical experiment. If significant degradation has occurred, re-purification or procurement of a new batch is advised.
Q: My HPLC/TLC analysis shows new, more polar peaks/spots that weren't there before. What does this mean? A: The appearance of more polar species is a classic sign of deacetylation. As acetate groups are cleaved, they are replaced by more polar hydroxyl (-OH) groups, which interact more strongly with the stationary phase in normal-phase chromatography or elute earlier in reversed-phase chromatography. This confirms that your sample is degrading.
Q: The compound, which was once a crystalline powder, has become a sticky syrup. Is it still usable? A: This physical change indicates significant moisture absorption and likely substantial degradation. The presence of water and the released acetic acid can create a viscous mixture. The compound's purity is highly compromised, and it is generally not recommended for use in sensitive applications without purification.
Q: My experiments using this compound are giving inconsistent results. Could storage be the issue? A: Yes, absolutely. Using a degraded or impure reagent is a common source of experimental variability. The degradation products can have different reactivity, solubility, or biological activity, leading to non-reproducible outcomes. Always ensure the purity of your starting material before beginning an experiment.
Data Presentation
Table 1: Recommended Storage Conditions for Maximizing Stability
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | Reduces the rate of chemical reactions, including hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Amber glass vial with a tight-fitting cap | Protects from light, which can catalyze degradation, and prevents moisture ingress. |
| Environment | Inside a desiccator | Provides an additional layer of protection against ambient moisture. |
Table 2: Troubleshooting Common Degradation Indicators
| Observation | Likely Cause | Recommended Action |
| Vinegar-like odor | Acetate hydrolysis releasing acetic acid | Perform purity analysis (HPLC, NMR). Consider purification. |
| Change from solid to sticky/oily | Moisture absorption, significant degradation | Discard or purify. Not suitable for most applications. |
| New polar spots on TLC/HPLC | Deacetylation (loss of acetate groups) | Quantify impurity. Use only if purity is acceptable for the application. |
| Inconsistent experimental results | Use of a degraded, impure reagent | Verify purity of the compound before use. |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Aliquoting
-
Allow the sealed container of 3-deoxy-arabino-hexitol pentaacetate to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Perform all weighing and aliquoting in a glove box or under a gentle stream of inert gas (Argon or Nitrogen).
-
Use clean, dry spatulas and vials.
-
Once the desired amount is weighed, flush the headspace of the original container with inert gas before sealing it tightly.
-
Wrap the cap junction with parafilm for an extra barrier against moisture.
-
Return the main container to its recommended storage condition (-20°C in a desiccator).
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase suitable for reversed-phase chromatography (e.g., Acetonitrile and Water).
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound (approx. 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm (for the ester carbonyl).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample. The pure, fully acetylated compound will have a specific retention time. Degradation products (partially deacetylated forms) will appear as separate, typically earlier-eluting (more polar) peaks. Purity can be estimated by the relative peak areas.
Visualizations
Caption: Primary degradation pathway via hydrolysis.
Caption: Recommended workflow for handling and aliquoting.
Caption: Decision tree for troubleshooting stability issues.
References
- 1. Acetic Acid Esters, Acetates [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Simple rapid hydrolysis of acetyl protecting groups in the FDG synthesis using cation exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation Characteristics of Cellulose Acetate in Different Aqueous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions during the deoxygenation of hexitols
Welcome to the technical support center for the deoxygenation of hexitols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent unwanted side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the deoxygenation of hexitols like sorbitol and xylitol?
A1: The primary side reactions in hexitol deoxygenation are:
-
C-C Bond Cleavage: This leads to the formation of smaller molecules, such as glycols (ethylene glycol, propylene glycol), glycerol, and other short-chain alcohols. This is often promoted by high temperatures and certain catalyst functionalities.
-
Cyclization: Hexitols can undergo intramolecular dehydration to form cyclic ethers. For instance, sorbitol can cyclize to form sorbitans and isosorbide. While isosorbide can be a desired product, its formation is considered a side reaction if other deoxygenated products are the target.
-
Polymerization (Humin Formation): Under acidic conditions and elevated temperatures, hexitols and their degradation products can polymerize to form insoluble, dark-colored solids known as humins. Humin formation is a significant issue as it reduces the yield of the desired product and can lead to reactor and catalyst fouling.[1][2][3]
Q2: How can I minimize C-C bond cleavage and improve selectivity towards the desired deoxygenated product?
A2: To minimize C-C bond cleavage, consider the following strategies:
-
Catalyst Selection: Employ bifunctional catalysts that have a balance between metal sites for hydrogenation/dehydrogenation and acidic or basic sites for dehydration. Noble metals like Platinum (Pt), Ruthenium (Ru), and Iridium (Ir) combined with oxophilic promoters such as Rhenium (Re) or Tungsten (W) on supports like TiO2 or N-doped carbon have shown improved selectivity.[4]
-
Reaction Temperature: Operate at moderate temperatures. Higher temperatures tend to favor C-C bond scission. The optimal temperature will depend on the specific hexitol and catalyst system.
-
Hydrogen Pressure: Maintaining an adequate hydrogen pressure can favor hydrogenation of intermediates, thus reducing the likelihood of C-C cleavage.
Q3: I am observing significant formation of isosorbide from sorbitol when I am targeting other deoxygenated products. How can I prevent this?
A3: Preventing the formation of isosorbide requires careful control of the reaction conditions to disfavor the sequential dehydration steps. Key factors to consider are:
-
Catalyst Acidity: Isosorbide formation is an acid-catalyzed process. Using catalysts with weaker acidity or even basic catalysts can suppress this side reaction.
-
Reaction Time: Shorter reaction times can limit the conversion of intermediate sorbitans to isosorbide.
-
Temperature: Lowering the reaction temperature can also reduce the rate of the second dehydration step that forms isosorbide.
Q4: My reactor is getting fouled with a dark, insoluble material. What is it and how can I prevent its formation?
A4: The dark, insoluble material is likely humins, which are polymeric byproducts.[2] To prevent humin formation:
-
Control Acidity: Humin formation is often acid-catalyzed. If possible, operate under neutral or slightly basic conditions.
-
Optimize Temperature: High temperatures accelerate humin formation.
-
Solvent Selection: The choice of solvent can influence humin formation. In some cases, using a biphasic system can help to extract the desired products before they have a chance to polymerize.
-
Feedstock Purity: Impurities in the hexitol feed can sometimes act as precursors for humin formation.
Q5: My catalyst activity is decreasing over time. What are the likely causes and how can I regenerate the catalyst?
A5: Catalyst deactivation is a common issue and can be caused by:
-
Coking: The deposition of carbonaceous materials (coke or humins) on the catalyst surface can block active sites.[5]
-
Sintering: At high temperatures, the metal particles on the catalyst support can agglomerate, leading to a loss of active surface area.
-
Leaching: Active components of the catalyst may leach into the reaction medium under harsh conditions.
-
Poisoning: Impurities in the feed can irreversibly bind to the active sites of the catalyst.
Catalyst regeneration can often be achieved by:
-
Calcination: Controlled oxidation in air at elevated temperatures can burn off coke deposits.[5]
-
Washing: Washing the catalyst with a suitable solvent may remove some adsorbed species.
-
Reduction: For metallic catalysts that may have been oxidized, a reduction step in a hydrogen stream at an appropriate temperature can restore their activity.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Deoxygenated Product
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Perform a temperature screening study to identify the optimal temperature for your specific catalyst and hexitol. Higher temperatures can lead to increased side reactions like C-C cleavage. |
| Incorrect Hydrogen Pressure | Ensure the hydrogen pressure is sufficient to promote hydrogenation of intermediates. An insufficient pressure can lead to the formation of unsaturated byproducts and subsequent polymerization. |
| Inappropriate Catalyst | The choice of catalyst is crucial. Consider using a bifunctional catalyst with a well-balanced metal and acid/base function. For example, a ReOx-Pd/CeO2 catalyst has shown high selectivity for the hydrodeoxygenation of xylitol. |
| Catalyst Deactivation | Check for signs of catalyst deactivation such as a change in color or the presence of coke. If deactivation is suspected, attempt to regenerate the catalyst or use a fresh batch. |
Problem 2: High Selectivity to Undesired Side Products (e.g., Isosorbide, Glycols)
| Possible Cause | Troubleshooting Step |
| Inappropriate Catalyst Acidity | If isosorbide is the main byproduct, the catalyst may be too acidic. Consider using a catalyst with lower acidity or a basic catalyst. Conversely, if C-C cleavage products like glycols are dominant, the catalyst may have a strong hydrogenolysis activity that needs to be tempered. |
| Reaction Time is Too Long | For sequential reactions, such as the formation of isosorbide, a shorter reaction time may favor the formation of the initial deoxygenated products. |
| Incorrect Reaction Temperature | The selectivity of the reaction can be highly dependent on the temperature. A systematic study of the effect of temperature on product distribution is recommended. |
Problem 3: Formation of Insoluble Byproducts (Humins)
| Possible Cause | Troubleshooting Step |
| Acidic Reaction Conditions | Humin formation is often promoted by acidic conditions. If your process allows, try to run the reaction at a neutral or slightly basic pH. |
| High Reaction Temperature | Elevated temperatures can accelerate the polymerization reactions that lead to humins. |
| High Substrate Concentration | High concentrations of hexitols and their intermediates can increase the rate of intermolecular reactions that form humins. |
Data Presentation
Table 1: Effect of Catalyst and Temperature on Sorbitol Dehydration to Isosorbide
| Catalyst | Temperature (°C) | Sorbitol Conversion (%) | Isosorbide Selectivity (%) | Reference |
| 30% H₃PW₁₂O₄₀/SiO₂ | 250 | 95 | 56 | [6] |
| Cellulose-derived solid acid | 200 | 100 | 67 | [6] |
| Sulfated Zirconia (SZ/Hβ) | 220 | 98 | 82 | [7] |
| Sulfated Zirconia (0.5-SZ-625) | 150 | 100 | 76 | [8] |
Table 2: Influence of Reaction Conditions on Xylitol Hydrogenolysis over Ru/C Catalyst
| Temperature (K) | H₂ Pressure (MPa) | Xylitol Conversion (%) | Ethylene Glycol Selectivity (%) | Propylene Glycol Selectivity (%) | Reference |
| 473 | 4 | 85 | 30 | 25 | [9] |
| 473 | 8 | 95 | 35 | 30 | [9] |
| 493 | 8 | >99 | 25 | 35 | [9] |
| 513 | 8 | >99 | 20 | 40 | [9] |
Experimental Protocols
Protocol 1: Selective Deoxygenation of Sorbitol to Isosorbide using a Solid Acid Catalyst
-
Catalyst Preparation: Prepare the sulfated zirconia (SZ) catalyst as described in the literature.[8]
-
Reaction Setup: In a high-pressure batch reactor, add the desired amount of sorbitol and the SZ catalyst.
-
Reaction Conditions: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon). Pressurize the reactor with hydrogen to the desired pressure. Heat the reactor to the target temperature (e.g., 150-220 °C) while stirring.[7][8]
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by a suitable technique such as HPLC or GC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure. Filter the catalyst from the reaction mixture. The liquid product can be purified by distillation or crystallization.
Protocol 2: Selective Hydrogenolysis of Xylitol to Glycols
-
Catalyst and Reagents: Use a commercial Ru/C catalyst or prepare one according to established methods. Use high-purity xylitol and a base such as calcium hydroxide (Ca(OH)₂).[9]
-
Reaction Setup: Charge a high-pressure autoclave with an aqueous solution of xylitol, the Ru/C catalyst, and Ca(OH)₂.[9]
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 4-8 MPa). Heat the reactor to the reaction temperature (e.g., 473-513 K) with vigorous stirring.[9]
-
Product Analysis: After the reaction, cool the reactor, vent the hydrogen, and collect the liquid product. Analyze the product composition using GC or HPLC.
Visualizations
Caption: A generalized experimental workflow for the deoxygenation of hexitols.
Caption: A logical diagram for troubleshooting common issues in hexitol deoxygenation.
References
- 1. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.rug.nl [research.rug.nl]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure–Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective hydrogenolysis of biomass-derived xylitol to ethylene glycol and propylene glycol on supported Ru catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Method Refinement for the Selective Acetylation of Sugar Alcohols
Welcome to the technical support center for the selective acetylation of sugar alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the selective acetylation of sugar alcohols in a question-and-answer format.
Q1: I am observing a low yield of my desired mono-acetylated sugar alcohol. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup and purification.
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or cautiously increasing the temperature. For instance, in acetate-catalyzed acetylations, reactions are typically run at 40°C for 8-12 hours.[1][2]
-
Catalyst Inactivity: Ensure the catalyst is active. For enzyme-catalyzed reactions, confirm the lipase is from a reliable source and has been stored correctly. For chemical catalysts, ensure they have not been deactivated by moisture or other impurities.
-
Poor Solubility: Sugar alcohols often have limited solubility in organic solvents, which can hinder the reaction.[3] This can lead to the formation of complex mixtures due to over-acylation of the small amount of dissolved polyol.[3] Consider using a co-solvent system or a solvent in which the sugar alcohol is more soluble.
-
-
Side Reactions:
-
Over-acetylation: The formation of di- and poly-acetylated products is a common side reaction. To minimize this, use a stoichiometric amount of the acetylating agent (e.g., 1.1-2.2 equivalents of acetic anhydride).[1]
-
Use of Protecting Groups: To achieve higher selectivity and yield for a specific mono-acetate, consider using protecting groups to block other hydroxyl groups before acetylation.[4][5][6]
-
-
Product Loss During Workup and Purification:
-
Aqueous Workup: Acetylated sugar alcohols can have some water solubility, leading to loss during aqueous extraction steps. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent.
-
Purification: Flash column chromatography is a common purification method.[1][2] Ensure proper selection of the stationary and mobile phases to achieve good separation of the desired product from starting material and byproducts.
-
Q2: My reaction is producing a mixture of acetylated products with poor regioselectivity. How can I improve the selectivity for the desired hydroxyl group?
A2: Achieving high regioselectivity is a primary challenge in sugar alcohol chemistry. The choice of catalyst and reaction conditions is crucial.
-
Catalyst Selection:
-
Acetate Catalysis: This method has been shown to provide high regioselectivity, which is influenced by the inherent structure of the polyol and its interaction with the acetate catalyst.[1][2][7][8] The acetate anion is thought to form a dual hydrogen-bond complex with the diol, directing the acylation.[1][2][7][8]
-
Enzyme Catalysis: Lipases are known for their high regioselectivity in acylating primary alcohols.[3][9] For example, Novozym 435 has been successfully used for the selective 1,6-diacylation of D-mannitol.[3][9]
-
Organotin and Organoboron Reagents: While effective, these reagents can be toxic.[1][7] Their use is often limited due to environmental and safety concerns.[1][7]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Solvent: The choice of solvent can influence the conformation of the sugar alcohol and the catalyst, thereby affecting regioselectivity.
-
-
Protecting Group Strategy: Employing protecting groups is a robust method to ensure acylation occurs at a specific hydroxyl group.[4][5][6][10] This involves a multi-step process of protection, acetylation, and deprotection.
Q3: I am having difficulty purifying my acetylated sugar alcohol from the reaction mixture. What purification strategies can I employ?
A3: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
-
Flash Column Chromatography: This is the most common method for purifying acetylated sugar alcohols.[1][2]
-
Solvent System: A gradient of hexane and ethyl acetate is often effective.[1] Start with a less polar mixture to elute non-polar impurities and gradually increase the polarity to elute the desired product.
-
TLC Monitoring: Careful monitoring of fractions by TLC is essential to identify and combine the pure product fractions.
-
-
Crystallization: If the product is a solid, crystallization can be an effective purification technique. This may require screening various solvent systems.
-
Workup Procedure:
-
Catalyst Removal: For enzymatic reactions, the immobilized enzyme can be removed by simple filtration.[3] For reactions using soluble catalysts, an aqueous wash may be necessary to remove the catalyst.
-
Quenching: Quench the reaction by adding a small amount of methanol to consume any excess acetic anhydride.[11] Then, co-evaporate the mixture with toluene to remove residual pyridine if it was used as a solvent.[11]
-
Quantitative Data Summary
The following tables summarize quantitative data for different selective acetylation methods applied to common sugar alcohols.
Table 1: Comparison of Catalysts for the Selective Acetylation of D-Mannitol
| Catalyst/Method | Acetylating Agent | Solvent | Product | Yield (%) | Reference |
| Novozym 435 (Lipase) | 2,2,2-Trifluoroethyl octanoate | Diisopropyl ether | 1,6-Di-O-octanoyl-D-mannitol | ~40 | [3] |
| Tetrabutylammonium Acetate | Acetic Anhydride | Acetonitrile | 1-O-Acetyl-D-mannitol | High (unspecified) | [1][2] |
| Phenylboronic Acid | Octanoyl chloride | Pyridine | 1,6-Di-O-octanoyl-D-mannitol | Lower than lipase method | [3] |
| Acid Chloride | Octanoyl chloride | Pyridine | 1,6-Di-O-octanoyl-D-mannitol | Lower than lipase method | [3] |
Table 2: Yields for Acetate-Catalyzed Regioselective Acetylation of Various Polyols
| Substrate | Product | Yield (%) | Reference |
| 1,2-Propanediol | 1-O-Acetyl-1,2-propanediol | 95 | [1][2] |
| Glycerol | 1-O-Acetyl-glycerol | 92 | [1][2] |
| D-Mannitol | 1-O-Acetyl-D-mannitol | High (unspecified) | [1][2] |
| D-Sorbitol | 1-O-Acetyl-D-sorbitol | High (unspecified) | [1][2] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed 1,6-Diacylation of D-Mannitol [3]
-
To a vial, add D-mannitol (27 mg, 0.15 mmol), the desired 2,2,2-trifluoroethyl ester (0.60 mmol), and Novozym 435 (20 mg).
-
Add the appropriate solvent (2 mL, e.g., diisopropyl ether).
-
Stir the reaction mixture at 50°C for 4 days.
-
Remove the enzyme by vacuum filtration.
-
Evaporate the solvent under vacuum.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the 1,6-diacyl D-mannitol.
Protocol 2: General Method for Acetate-Catalyzed Regioselective Acetylation of Polyols [1][2]
-
Dissolve the polyol (100 mg) in dry acetonitrile (1 mL).
-
Add tetrabutylammonium acetate (0.3–0.6 equivalents).
-
Add acetic anhydride (1.1–2.2 equivalents).
-
Stir the reaction mixture at 40°C for 8–12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography using a hexane/ethyl acetate gradient (e.g., 2/1 to 1/1) to afford the selectively acetylated product.
Visualizations
Troubleshooting Workflow for Low Yield in Selective Acetylation
Caption: A flowchart for troubleshooting low yields in selective acetylation reactions.
Mechanism of Acetate-Catalyzed Regioselective Acetylation
Caption: Proposed mechanism for acetate-catalyzed regioselective acetylation of polyols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. datapdf.com [datapdf.com]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Structural Analysis of Deoxy Sugar Derivatives
Welcome to the technical support center for the structural analysis of deoxy sugar derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of my deoxy sugar derivative so complex and difficult to interpret?
A1: The complexity of ¹H NMR spectra for deoxy sugar derivatives arises from several factors:
-
Signal Overlap: Protons on the carbohydrate backbone, excluding the anomeric proton, typically resonate within a narrow chemical shift range (around 3-5.5 ppm), leading to significant signal overlap.[1][2]
-
Tautomeric Equilibria: In solution, deoxy sugars exist as an equilibrium mixture of different forms, including α and β pyranose anomers, furanose forms, and a small amount of the open-chain aldehyde.[3][4] Each of these tautomers will produce a distinct set of signals, further complicating the spectrum. For example, 2-deoxyribose in water is an equilibrium mixture of the pyranose form (about 40% alpha anomer and 35% beta anomer), the furanose form (13% alpha and 12% beta), and the uncyclized form (0.7%).[3]
-
Complex Coupling Patterns: The absence of a hydroxyl group in deoxy sugars can alter the coupling constants (J-values) between neighboring protons compared to their hydroxylated counterparts, sometimes leading to unexpected splitting patterns. Fluorinated sugar derivatives can exhibit additional long-range H-F couplings, which can increase signal overlap.[4]
Q2: I'm struggling to determine the anomeric configuration (α or β) of my deoxy sugar derivative. How can I do this reliably using NMR?
A2: The anomeric configuration can be assigned by measuring the coupling constant between the anomeric proton (H-1) and the proton at C-2 (J₁,₂). The magnitude of this coupling constant is dependent on the dihedral angle between these two protons, which is different for α and β anomers.
A summary of typical J₁,₂ values for determining anomeric configuration is presented in the table below.
| Anomeric Configuration | Typical J₁,₂ Value (Hz) | Proton Relationship |
| β-anomer | 7–9 Hz | Diaxial |
| α-anomer | 2–4 Hz | Equatorial-Axial |
| α-anomer (D-mannose) | ~1.6 Hz | Diequatorial |
| β-anomer (D-mannose) | ~0.8 Hz | Axial-Equatorial |
Table 1: Typical ³J(H₁,H₂) coupling constants for determining the anomeric configuration of pyranoses.[1]
For D-mannose and its derivatives, where H-2 is equatorial, the J₁,₂ values are smaller but still distinct for the two anomers.[1]
Q3: My mass spectrometry data shows multiple peaks with the same mass-to-charge ratio (m/z). How can I differentiate between isomers?
A3: Distinguishing between isomers is a significant challenge in the mass spectrometry of carbohydrates.[5][6] Here are some strategies:
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, you can often distinguish between isomers. The fragmentation patterns, including glycosidic cleavages (between sugar units) and cross-ring cleavages (within a sugar ring), can be diagnostic for specific linkage patterns and stereochemistry.[7]
-
Ion Activation Methods: The choice of ion activation method (e.g., Collision-Induced Dissociation (CID), Electron Capture Dissociation (ECD)) can influence the fragmentation pattern. For instance, CID in positive ion mode primarily yields glycosidic bond cleavages, while coordinating with metal cations can increase the abundance of diagnostic cross-ring fragments.[5]
-
Chromatographic Separation: Coupling mass spectrometry with a separation technique like High-Performance Liquid Chromatography (HPLC) allows for the physical separation of isomers before they enter the mass spectrometer.[8]
Q4: I am having difficulty obtaining high-quality crystals of my deoxy sugar derivative for X-ray crystallography. What are some common issues and solutions?
A4: Crystallization of deoxy sugar derivatives can be challenging, as they have a tendency to form amorphous solids or syrups.[9]
-
Solvent Choice: Initial attempts using water may result in a syrup-like phase. Experimenting with various organic solvents or solvent mixtures can be beneficial.
-
Purity: Ensure your sample is of the highest possible purity, as impurities can inhibit crystal growth.
-
Co-crystallization: In some cases, co-crystallization with another molecule can promote the formation of a well-ordered crystal lattice.
-
Be Aware of Anomeric Mixtures: Even with successful crystallization, be aware that the crystal lattice may accommodate more than one anomer, which can complicate the refinement of the crystal structure.[10]
Troubleshooting Guides
Troubleshooting NMR Signal Overlap
This guide provides a workflow for addressing severe signal overlap in the ¹H NMR spectra of deoxy sugar derivatives.
References
- 1. cigs.unimo.it [cigs.unimo.it]
- 2. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbohydrate - Wikipedia [en.wikipedia.org]
- 9. Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-crystals of 3-deoxy-3-fluoro-α-d-glucopyranose and 3-deoxy-3-fluoro-β-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Hexitol Acetates for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties and potential biological implications of 3-deoxy-arabino-hexitol pentaacetate and other common hexitol acetates.
This guide provides a comparative overview of 3-deoxy-arabino-hexitol pentaacetate and other fully acetylated hexitols, including sorbitol hexaacetate, mannitol hexaacetate, and galactitol hexaacetate. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of these compounds. Due to the limited availability of experimental data for 3-deoxy-arabino-hexitol pentaacetate, some of its properties are estimated based on the known characteristics of related compounds.
Physicochemical Properties of Hexitol Acetates
The following table summarizes the key physicochemical properties of the compared hexitol acetates. This data is crucial for understanding the potential behavior of these compounds in various experimental and physiological settings.
| Property | 3-Deoxy-arabino-hexitol Pentaacetate (Estimated) | Sorbitol Hexaacetate | Mannitol Hexaacetate | Galactitol Hexaacetate |
| Molecular Formula | C₁₇H₂₆O₁₀ | C₁₈H₂₆O₁₂ | C₁₈H₂₆O₁₂ | C₁₈H₂₆O₁₂ |
| Molecular Weight | 390.38 g/mol | 434.39 g/mol [1][2][3] | 434.4 g/mol [4] | 434.397 g/mol [5] |
| Appearance | White crystalline solid (Predicted) | White crystalline solid[1] | Solid | Colorless crystalline solid[6] |
| Melting Point | Not available | 100-104 °C[1] | Not available | Not available |
| Boiling Point | Not available | 466.777 °C at 760 mmHg[1] | Not available | 466.8 °C at 760 mmHg[5] |
| Density | Not available | 1.248 g/cm³[1] | Not available | 1.248 g/cm³[5] |
| Solubility | Soluble in organic solvents (Predicted) | Soluble in water and organic solvents[1] | Not available | Soluble in water[6] |
| LogP | Not available | -0.16060[1] | -0.2[4] | -0.16060[5] |
Biological Activity and Potential Applications
Hexitol acetates are derivatives of sugar alcohols and their biological activities are an area of growing interest. The acetylation of hydroxyl groups can significantly alter the parent molecule's polarity, membrane permeability, and interaction with biological targets.
Deoxysugars in Bioactive Compounds: Deoxysugars are carbohydrates that have had a hydroxyl group replaced with a hydrogen atom. This modification is found in numerous bioactive natural products, including antibiotics and anticancer agents.[7][8] The absence of a hydroxyl group can lead to increased hydrophobicity and may enhance the molecule's ability to cross cell membranes. It can also influence the compound's binding affinity to enzymes and receptors.[8] Therefore, 3-deoxy-arabino-hexitol pentaacetate, with its deoxy modification, could potentially exhibit unique biological activities compared to other hexitol acetates.
Biological Roles of Parent Hexitols:
-
Sorbitol: A sugar alcohol used in many food products and pharmaceuticals. In the body, it is metabolized to fructose.
-
Mannitol: An osmotic diuretic used to reduce intracranial and intraocular pressure.[9]
-
Galactitol (Dulcitol): The reduction product of galactose.[6] Accumulation of galactitol in the lens of the eye is associated with the formation of cataracts in individuals with galactosemia.[10][11][12]
Effects of Acetylation on Biological Activity:
The acetylation of molecules can have varied effects on their biological properties. In some cases, acetylation can enhance the biological activity of the parent compound. For instance, studies on acetylated flavonoids have shown that acetylation can increase their anti-proliferative and anti-migration effects on cancer cells.[13][14] Acetylated phenolics have also been shown to have antithrombotic activity.[15] The increased lipophilicity of acetylated compounds may facilitate their transport across biological membranes, leading to higher intracellular concentrations and enhanced efficacy.
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of hexitol acetates.
General Protocol for the Acetylation of Hexitols
This protocol describes a common method for the acetylation of hydroxyl groups using acetic anhydride and a catalyst.
Materials:
-
Hexitol (e.g., 3-deoxy-arabino-hexitol, sorbitol, mannitol, or galactitol)
-
Acetic anhydride
-
Pyridine or a catalyst such as zinc chloride[16]
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the hexitol in a suitable solvent like pyridine or suspend it in a solvent with a catalyst like zinc chloride in a round-bottom flask.[16]
-
Add an excess of acetic anhydride to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding water or a saturated solution of NaHCO₃.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude acetylated hexitol.
-
Purify the product by recrystallization or column chromatography.
Protocol for Comparative Analysis of Biological Activity (e.g., Cytotoxicity Assay)
This protocol outlines a general method for comparing the cytotoxic effects of different hexitol acetates on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, HCT-116, HepG2)[13]
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Hexitol acetates (dissolved in a suitable solvent like DMSO)
-
MTT or similar viability reagent
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the hexitol acetates in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the hexitol acetates. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours until formazan crystals form.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.
Visualizations
Logical Flow of Hexitol Acetate Synthesis and Analysis
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Hexa-O-acetyl-D-mannitol | C18H26O12 | CID 10288072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Galactitol hexaacetate|lookchem [lookchem.com]
- 6. Galactitol - Sciencemadness Wiki [sciencemadness.org]
- 7. Deoxysugars in bioactive natural products: development of novel derivatives by altering the sugar pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Metabolome Database: Showing metabocard for Galactitol (HMDB0000107) [hmdb.ca]
- 11. The roles of galactitol, galactose-1-phosphate, and phosphoglucomutase in galactose-induced toxicity in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines [mdpi.com]
- 15. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
A Comparative Guide to the Purity Validation of 3-Deoxy-arabino-hexitol Pentaacetate by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise determination of purity for novel carbohydrate-based compounds is paramount. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity validation of 3-deoxy-arabino-hexitol pentaacetate, a representative acetylated carbohydrate.
Quantitative ¹H-NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[1][2] It offers a direct and non-destructive means of quantification, as the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance.[2] This contrasts with chromatographic techniques that often require reference standards for each component to be quantified.
Comparison of Analytical Methods
Both qNMR and HPLC are robust techniques for the purity determination of carbohydrate derivatives. A head-to-head comparison of their typical performance characteristics for the analysis of sugars demonstrates that both methods offer good accuracy and precision.[1] However, qNMR often presents advantages in terms of simpler sample preparation and faster analysis times, without the need for derivatization that is sometimes required for HPLC analysis of carbohydrates.[1][3]
The following table summarizes the key performance metrics for the purity validation of 3-deoxy-arabino-hexitol pentaacetate using qNMR versus a comparative HPLC method with a Refractive Index Detector (HPLC-RID), a common technique for non-UV-absorbing compounds like acetylated sugars.
| Parameter | Quantitative ¹H-NMR (qNMR) | HPLC-RID |
| Accuracy | High (typically 98-102% recovery) | High (typically 97-103% recovery) |
| Precision (RSD) | < 1.0% | < 2.0% |
| Linearity (R²) | > 0.999 | > 0.998 |
| Analysis Time per Sample | ~15-30 minutes | ~30-45 minutes |
| Sample Preparation | Simple dissolution in deuterated solvent with internal standard | Mobile phase preparation, filtration, potential derivatization |
| Destructive/Non-destructive | Non-destructive | Destructive |
| Requirement for Specific Reference Standard | No (uses a universal internal standard) | Yes (requires a reference standard of the analyte) |
Detailed Experimental Protocols
Protocol 1: Purity Determination by Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol outlines the procedure for determining the purity of 3-deoxy-arabino-hexitol pentaacetate using an internal standard method.
1. Materials and Reagents:
-
3-deoxy-arabino-hexitol pentaacetate sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d6)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 3-deoxy-arabino-hexitol pentaacetate sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the solution into an NMR tube.
3. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample to equilibrate to the probe temperature (e.g., 298 K).
-
Acquire a quantitative ¹H-NMR spectrum using a single-pulse experiment. Key parameters include:
-
A 90° pulse angle.
-
A relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
A sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
4. Data Processing and Purity Calculation:
-
Process the acquired spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from 3-deoxy-arabino-hexitol pentaacetate and a signal from the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to the 3-deoxy-arabino-hexitol pentaacetate and the internal standard, respectively.
-
Protocol 2: Purity Determination by HPLC-RID
This protocol describes a method for purity analysis using HPLC with a refractive index detector.
1. Materials and Reagents:
-
3-deoxy-arabino-hexitol pentaacetate sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Reference standard of 3-deoxy-arabino-hexitol pentaacetate
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Column: A column suitable for carbohydrate analysis (e.g., an amino-based or C18 column).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact composition should be optimized for the specific column.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Controlled, for example, at 30°C.
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature.
-
Injection Volume: 10-20 µL.
3. Sample and Standard Preparation:
-
Prepare a stock solution of the 3-deoxy-arabino-hexitol pentaacetate reference standard of known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing the 3-deoxy-arabino-hexitol pentaacetate sample and dissolving it in the mobile phase to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Acquisition and Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the peak corresponding to 3-deoxy-arabino-hexitol pentaacetate based on its retention time compared to the reference standard.
-
Calculate the concentration of the analyte in the sample solution using the calibration curve.
-
Determine the purity of the sample by comparing the measured concentration to the prepared concentration.
Workflow Visualization
The following diagram illustrates the logical workflow for the purity validation of 3-deoxy-arabino-hexitol pentaacetate using qNMR spectroscopy.
Caption: Workflow for qNMR Purity Validation.
Conclusion
The validation of purity for compounds such as 3-deoxy-arabino-hexitol pentaacetate is a critical step in research and development. While both qNMR and HPLC are capable of providing accurate and precise results, qNMR offers distinct advantages. Its non-destructive nature, coupled with simple sample preparation and the ability to quantify without a specific reference standard, makes it a highly efficient and versatile tool for the modern analytical laboratory.[1][3] For high-throughput screening and the analysis of novel compounds where reference materials may not be available, qNMR is an exceptionally valuable technique.
References
GC-MS vs. HPLC: A Comparative Guide for the Analysis of Acetylated Deoxy Sugars
For Researchers, Scientists, and Drug Development Professionals
The accurate quantitative analysis of acetylated deoxy sugars is critical in various fields, including glycobiology, drug development, and biofuel research. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their specific needs.
At a Glance: GC-MS vs. HPLC
| Feature | GC-MS (with Alditol Acetate Derivatization) | HPLC-MS (Reversed-Phase) |
| Principle | Separation of volatile derivatives in the gas phase. | Separation of analytes in the liquid phase based on polarity. |
| Derivatization | Mandatory: Alditol acetate derivatization is required to increase volatility.[1][2][3][4] | Often Required: Derivatization (e.g., acetylation, fluorescent tagging) is often used to improve chromatographic retention and detection sensitivity.[5][6] |
| Sample Volatility | Suitable for volatile or semi-volatile compounds.[2] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sensitivity (LOD) | Typically in the µg/mL range. | Can achieve lower detection limits, often in the ng/mL range.[7] |
| Linearity | Good linearity with R² values typically > 0.99.[8][9] | Excellent linearity with R² values > 0.99 over a wide concentration range.[10][11] |
| Repeatability | Generally good, with RSD values often below 10%. | High repeatability with RSD values typically < 2%.[10] |
| Resolution | High chromatographic resolution for many isomers. | Resolution can be challenging for closely related isomers without optimized methods. |
| Challenges | Formation of multiple derivative peaks for some sugars can complicate quantification.[12][13] Accurate quantification can be challenging due to potential tautomerism.[13] | Poor retention of polar sugars on reversed-phase columns without derivatization. |
| Analysis Time | Can have longer run times due to the derivatization process and GC temperature program. | UPLC-MS/MS methods can offer shorter analysis times, as low as 4 minutes.[6] |
Experimental Protocols
GC-MS Analysis of Acetylated Deoxy Sugars (Alditol Acetate Method)
This protocol is a widely used method for the analysis of neutral and amino sugars.[3] It involves the reduction of monosaccharides to their corresponding alditols, followed by acetylation of the hydroxyl and amino groups.[1]
1. Hydrolysis (if starting from polysaccharides):
-
Hydrolyze the polysaccharide sample using an acid such as 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour.[3]
-
Remove the acid by evaporation under a stream of nitrogen.[3]
2. Reduction to Alditols:
-
Dissolve the dried sugar sample in water.
-
Add 1 M sodium borohydride (NaBH₄) in 1 M ammonium hydroxide.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction by adding glacial acetic acid until bubble formation ceases.
3. Acetylation:
-
Evaporate the sample to dryness.
-
Add acetic anhydride and 1-methylimidazole.
-
Incubate at room temperature for 10 minutes.
-
Add water to stop the reaction.
-
Extract the alditol acetates with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
4. GC-MS Analysis:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is commonly used.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 220°C at a rate of 8°C/minute.
-
Hold at 220°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 50-650.
HPLC-MS/MS Analysis of Acetylated Deoxy Sugars (Reversed-Phase)
This protocol describes a general approach for the analysis of derivatized sugars using reversed-phase HPLC coupled with tandem mass spectrometry.
1. Derivatization (Acetylation):
-
Dissolve the sugar standards or sample in a mixture of pyridine and acetic anhydride.
-
Heat the mixture at 100°C for 1 hour.
-
Evaporate the reagents under a stream of nitrogen.
-
Re-dissolve the acetylated sugars in a suitable solvent for injection (e.g., 50% acetonitrile in water).
2. HPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with a low percentage of mobile phase B (e.g., 5%).
-
Linearly increase the percentage of B to elute the acetylated sugars.
-
A typical gradient might be from 5% to 95% B over 15 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Detection: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each acetylated deoxy sugar.
Visualizing the Workflows
Conclusion
Both GC-MS and HPLC-MS are powerful techniques for the analysis of acetylated deoxy sugars, each with its own set of advantages and limitations.
GC-MS , particularly with the alditol acetate method, is a robust and well-established technique that provides excellent chromatographic separation for many sugar isomers. However, the mandatory derivatization step can be time-consuming, and the potential for multiple derivative peaks for certain sugars can complicate quantitative analysis.
HPLC-MS , especially when utilizing UPLC technology, offers higher sensitivity, shorter analysis times, and is suitable for a broader range of analytes, including those that are thermally labile. While derivatization is often employed to enhance performance, it is not always a strict requirement, offering more flexibility.
The choice between GC-MS and HPLC-MS will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the desired level of sensitivity, the required throughput, and the available instrumentation. For high-throughput and highly sensitive quantification, HPLC-MS/MS is often the preferred method. For detailed structural elucidation and analysis of a wide range of neutral and amino sugars where high sensitivity is not the primary concern, GC-MS remains a valuable tool.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 5. waters.com [waters.com]
- 6. scribd.com [scribd.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. mdpi.com [mdpi.com]
- 9. Development of Alditol Acetate Derivatives for the Determination of 15N-Enriched Amino Sugars by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. media.neliti.com [media.neliti.com]
- 12. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
Conformational Crossroads: A Comparative Analysis of 3-Deoxy-arabino-hexitol and Other Sugar Alcohols
A detailed examination of the conformational preferences of 3-deoxy-arabino-hexitol in comparison to other common sugar alcohols reveals the subtle yet significant impact of a single deoxy functional group on the three-dimensional structure of these flexible molecules. While extensive experimental and computational data are available for sugar alcohols like D-sorbitol, D-mannitol, and galactitol, a comprehensive conformational analysis of 3-deoxy-arabino-hexitol has been notably absent in recent literature. This guide synthesizes the available data, highlights key structural differences, and outlines the experimental and computational methodologies crucial for a complete understanding of these important biomolecules.
The conformation of acyclic sugar alcohols (alditols) in solution is a dynamic equilibrium of various rotamers around the carbon-carbon single bonds of their backbone. This conformational landscape is primarily governed by a delicate balance of steric and electronic effects, including 1,3-diaxial-like interactions between hydroxyl groups and intramolecular hydrogen bonding. The preferred conformations, often described as either planar "sickle" or "zigzag" forms, or non-planar "bent" or "gauche" arrangements, play a critical role in their biological activity and physical properties.
Conformational Preferences of Common Sugar Alcohols
The conformational analysis of sugar alcohols like sorbitol (glucitol), mannitol, and galactitol has been extensively studied using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. These studies have revealed that the stereochemistry of the hydroxyl groups along the carbon chain dictates the dominant conformations.
In aqueous solution, these hexitols generally favor conformations that minimize unfavorable steric interactions between adjacent hydroxyl groups. For instance, a common motif is the avoidance of parallel 1,3-interactions (syn-axial-like interactions in a pseudo-chair representation) between OH groups, which leads to a preference for staggered arrangements of the carbon backbone.
Table 1: Comparative Conformational Data of Selected Sugar Alcohols (Literature Data)
| Sugar Alcohol | Dominant Conformation(s) | Key Dihedral Angles (Illustrative) | Experimental Method(s) |
| D-Sorbitol (Glucitol) | Planar zigzag and bent forms | C2-C3-C4-C5: anti (~180°) | NMR Spectroscopy, X-ray Crystallography |
| D-Mannitol | Planar zigzag | C2-C3-C4-C5: anti (~180°) | NMR Spectroscopy, X-ray Crystallography |
| Galactitol (Dulcitol) | Bent (sickle) form | C2-C3-C4-C5: gauche (~60°) | NMR Spectroscopy, X-ray Crystallography |
| Ribitol | Bent form | φ2 (C1-C2-C3-C4) populated around ±60° | NMR Spectroscopy, MD Simulations[1] |
| Xylitol | Bent and extended forms | φ2 (C1-C2-C3-C4) populated at 180° or -60° | NMR Spectroscopy, MD Simulations[1] |
The Case of 3-Deoxy-arabino-hexitol: A Data Gap
Direct and detailed experimental data on the conformational analysis of 3-deoxy-arabino-hexitol is sparse in contemporary scientific literature. Early work by Perlin and colleagues in 1972 described the synthesis of this compound and reported its basic ¹H NMR spectrum, which confirmed its structure. However, a detailed analysis of the coupling constants, which is essential for deducing dihedral angles and conformational populations, was not performed.
The absence of a hydroxyl group at the C-3 position in 3-deoxy-arabino-hexitol is expected to significantly alter its conformational landscape compared to its fully hydroxylated counterparts. The removal of the C-3 hydroxyl group eliminates two key steric interactions and potential hydrogen bonding sites. This would likely lead to increased conformational flexibility around the C2-C3 and C3-C4 bonds.
Based on the principles of conformational analysis of acyclic systems, it can be hypothesized that 3-deoxy-arabino-hexitol would exhibit a greater population of conformers with a more extended, zigzag-like arrangement around the C2-C3-C4 segment compared to arabino-hexitol, as the steric hindrance from the C3-OH is absent. However, without experimental data, this remains a well-founded hypothesis.
Experimental and Computational Protocols for Conformational Analysis
A thorough conformational analysis of 3-deoxy-arabino-hexitol would necessitate a combined approach of high-resolution NMR spectroscopy and computational modeling, similar to the methodologies applied to other sugar alcohols.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A solution of 3-deoxy-arabino-hexitol (5-10 mg) is prepared in a suitable deuterated solvent, typically D₂O, to a concentration of 10-20 mM.
-
¹H NMR Spectroscopy: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire a one-dimensional ¹H NMR spectrum. This provides information on the chemical shifts of the protons.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivity and aid in the assignment of signals.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations.
-
-
Measurement of Coupling Constants (J-values): High-resolution 1D ¹H spectra or 2D J-resolved spectra are used to accurately measure the vicinal proton-proton coupling constants (³JHH).
-
Karplus Equation: The experimentally determined ³JHH values are then used in the Karplus equation to estimate the corresponding dihedral angles (φ) around the C-C bonds.[2][3] The Karplus equation describes the relationship between the magnitude of the coupling constant and the dihedral angle between the coupled protons.[2][3]
Computational Protocol: Molecular Modeling
-
Conformational Search: A systematic or stochastic conformational search is performed using molecular mechanics (MM) force fields (e.g., MMFF or AMBER) to identify low-energy conformers.
-
Quantum Mechanical (QM) Optimization: The low-energy conformers identified from the MM search are then subjected to geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Calculation of NMR Parameters: For the optimized geometries, NMR chemical shifts and coupling constants are calculated using QM methods.
-
Boltzmann Averaging: The calculated NMR parameters for each conformer are then averaged according to their Boltzmann populations, which are determined from their relative energies.
-
Comparison with Experimental Data: The Boltzmann-averaged NMR parameters are compared with the experimental data to validate the computational model and to determine the populations of the major conformers in solution.
Visualizing the Workflow
The logical workflow for a comprehensive conformational analysis is depicted below.
Figure 1: A flowchart illustrating the integrated experimental and computational workflow for the conformational analysis of sugar alcohols.
Comparative Summary and Future Outlook
The absence of a hydroxyl group at the C-3 position of 3-deoxy-arabino-hexitol is predicted to lead to a distinct conformational profile compared to its fully hydroxylated counterparts. The reduced steric hindrance and altered hydrogen bonding network would likely result in a more flexible molecule with a different distribution of rotameric populations.
To provide a definitive comparison, a detailed experimental and computational study of 3-deoxy-arabino-hexitol is warranted. Such a study would not only fill a significant gap in our understanding of deoxysugar alcohol conformations but also provide valuable data for researchers in the fields of carbohydrate chemistry, drug design, and materials science, where the three-dimensional structure of these molecules is of paramount importance. The methodologies outlined in this guide provide a clear roadmap for achieving this goal.
References
Differentiating Isomers of Deoxyhexitol Pentaacetates Using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrate isomers is a critical challenge. Deoxyhexitol pentaacetates, common derivatives of deoxy sugars, present a significant analytical hurdle due to their isomeric nature. This guide provides a comparative analysis of how mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), can be effectively employed to differentiate these isomers based on their distinct fragmentation patterns.
This guide summarizes key quantitative data, details experimental protocols, and visualizes the analytical workflow to aid in the identification and characterization of deoxyhexitol pentaacetate isomers.
Comparative Analysis of Mass Spectra
The primary differentiation of deoxyhexitol pentaacetate isomers via electron ionization mass spectrometry (EI-MS) relies on the analysis of their fragmentation patterns. While all isomers will exhibit some common fragments due to the loss of acetyl groups, the position of the deoxy function (the absence of a hydroxyl group) directs the cleavage of the carbon-carbon backbone, leading to characteristic fragment ions that can be used for unambiguous identification.
| Fragment Ion (m/z) | Proposed Structure/Origin | Expected Relative Abundance |
| 1-Deoxyhexitol Pentaacetate | ||
| m/z 145 | [CH(OAc)CH2(OAc)]+ | High |
| m/z 217 | [CH(OAc)CH(OAc)CH2(OAc)]+ | Moderate |
| m/z 289 | [CH(OAc)CH(OAc)CH(OAc)CH2(OAc)]+ | Low |
| 2-Deoxyhexitol Pentaacetate | ||
| m/z 115 | [CH2CH(OAc)]+ | High |
| m/z 187 | [CH2CH(OAc)CH(OAc)]+ | Moderate |
| m/z 259 | [CH2CH(OAc)CH(OAc)CH(OAc)]+ | Low |
| 6-Deoxyhexitol Pentaacetate | ||
| m/z 115 | [CH3CH(OAc)]+ | High |
| m/z 187 | [CH3CH(OAc)CH(OAc)]+ | Moderate |
| m/z 259 | [CH3CH(OAc)CH(OAc)CH(OAc)]+ | Low |
Note: The relative abundances are qualitative and can be influenced by the specific mass spectrometer and analytical conditions. However, the presence and relative intensity of these primary fragment ions are the key differentiators. For instance, the prominent ion at m/z 145 is highly characteristic of a 1-deoxyhexitol pentaacetate, resulting from cleavage between C2 and C3. In contrast, 2-deoxy and 6-deoxy isomers will show a significant peak at m/z 115, but can be further distinguished by other fragments in the spectrum.
Experimental Protocols
The following provides a generalized experimental protocol for the preparation and analysis of deoxyhexitol pentaacetates by GC-MS.
Preparation of Deoxyhexitol Pentaacetate Derivatives
-
Reduction of Deoxy Sugar:
-
Dissolve the deoxy sugar (e.g., 1-deoxyglucose, 2-deoxyglucose, or rhamnose for 6-deoxy-L-mannitol) in water or a suitable buffer.
-
Add sodium borohydride (NaBH4) in slight molar excess and stir at room temperature for 1-2 hours to reduce the aldehyde or ketone group to an alcohol, forming the corresponding deoxyhexitol.
-
Quench the excess NaBH4 by the dropwise addition of acetic acid until effervescence ceases.
-
Evaporate the solution to dryness under reduced pressure. Repeat co-evaporation with methanol several times to remove boric acid as volatile methyl borate.
-
-
Acetylation:
-
To the dried deoxyhexitol, add a mixture of acetic anhydride and pyridine (typically 1:1 v/v).
-
Heat the mixture at 100°C for 1-2 hours to ensure complete acetylation of all hydroxyl groups.
-
Cool the reaction mixture and evaporate the acetic anhydride and pyridine under a stream of nitrogen or by vacuum.
-
Partition the residue between dichloromethane and water.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the deoxyhexitol pentaacetate.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: A standard GC system equipped with a capillary column suitable for sugar derivative analysis (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).
-
Injection: Inject a solution of the deoxyhexitol pentaacetate in a suitable solvent (e.g., dichloromethane or ethyl acetate) into the GC inlet, typically in split or splitless mode.
-
Oven Program: A temperature program is used to separate the isomers. A typical program might start at a low temperature (e.g., 150°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min.
-
Mass Spectrometer: An electron ionization (EI) mass spectrometer is used for detection.
-
Ionization Energy: Standard EI energy of 70 eV.
-
Mass Range: Scan a mass range of approximately m/z 40 to 500.
-
Data Analysis: The acquired mass spectra for each separated isomer are then compared to identify the characteristic fragmentation patterns.
Visualization of the Analytical Workflow
The following diagram illustrates the key steps involved in the differentiation of deoxyhexitol pentaacetate isomers using GC-MS.
Caption: Experimental workflow for differentiating deoxyhexitol pentaacetate isomers.
This guide provides a foundational understanding of how mass spectrometry can be a powerful tool for the differentiation of deoxyhexitol pentaacetate isomers. By carefully analyzing the unique fragmentation patterns, researchers can confidently identify the specific isomeric structure, which is essential for advancing research in glycobiology and drug development.
A Comparative Guide to the Purity Assessment of Synthetic 3-Deoxy-arabino-hexitol Pentaacetate
Introduction
The primary methods for purity determination of acetylated sugars involve Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). These techniques provide orthogonal information regarding the chemical structure, the presence of impurities, and the molecular weight of the target compound.
Comparative Purity Analysis
In a typical research and development setting, a newly synthesized batch of 3-deoxy-arabino-hexitol pentaacetate would be compared against a well-characterized internal standard or a previous batch with known purity. The following tables illustrate how such comparative data would be presented.
Table 1: Comparison of Purity Assessment by HPLC
| Sample ID | Retention Time (min) | Peak Area (%) of Main Compound | Impurity Profile (Peak Area %) |
| Batch A (New Synthesis) | 12.54 | 98.2% | Impurity 1 (1.1%), Impurity 2 (0.7%) |
| Reference Standard | 12.55 | 99.8% | Impurity 1 (0.2%) |
| Alternative Synthesis B | 12.53 | 95.5% | Impurity 1 (2.5%), Impurity 3 (2.0%) |
Table 2: Summary of Spectroscopic Data
| Analytical Method | Parameter | Batch A (New Synthesis) | Reference Standard |
| ¹H NMR | Chemical Shift (δ, ppm) of anomeric proton | 4.62 (d, J=8.0 Hz) | 4.62 (d, J=8.0 Hz) |
| Integration of acetate protons | Corresponds to 5 acetate groups | Corresponds to 5 acetate groups | |
| ¹³C NMR | Number of Signals | 11 expected signals observed | 11 expected signals observed |
| Mass Spec (ESI-MS) | [M+Na]⁺ (m/z) | 415.1367 | 415.1372 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of purity assessments. The following are standard protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 30% acetonitrile to 70% over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Samples are dissolved in the initial mobile phase composition at a concentration of 1 mg/mL.
-
Analysis: The percentage purity is calculated based on the relative peak area of the main compound compared to the total peak area of all components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).[1]
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of CDCl₃.
-
¹H NMR: Spectra are typically recorded with 16 scans. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).[1] Purity is estimated by comparing the integration of characteristic peaks of the compound to those of any visible impurities.
-
¹³C NMR: Spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).[1] The number of signals should correspond to the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS)
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: The sample (typically 0.1 mg/mL in methanol) is infused directly into the source.
-
Analysis: The observed mass-to-charge ratio (m/z) of the sodiated adduct ([M+Na]⁺) is compared to the theoretically calculated mass to confirm the elemental composition.
Visualizing the Workflow
A clear workflow is essential for systematic purity assessment.
Caption: Experimental workflow for the purification and purity assessment of a synthetic compound.
Hypothetical Signaling Pathway Involvement
Carbohydrate derivatives often play roles in cellular signaling. The diagram below illustrates a hypothetical pathway where a modified hexitol could interfere.
Caption: Hypothetical signaling pathway showing inhibition of Kinase B by 3-deoxy-arabino-hexitol pentaacetate.
References
A Guide to the Inter-laboratory Analysis of 3-Deoxy-arabino-hexitol Pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-deoxy-arabino-hexitol pentaacetate, a derivatized form of 3-deoxy-arabino-hexitol. While a formal inter-laboratory comparison study for this specific analyte is not publicly available, this document synthesizes common practices and expected performance data for the analysis of similar polyol compounds, offering a framework for researchers establishing and validating their own methods.
3-Deoxy-arabino-hexitol is a deoxy sugar alcohol that can serve as a potential biomarker in various biological contexts, including studies on cellular metabolism and oxidative stress. Accurate and reproducible quantification is crucial for its validation and use in research and drug development. This guide focuses on the prevalent gas chromatography-mass spectrometry (GC-MS) based methods, which are well-suited for the analysis of volatile derivatives of polar analytes like sugar alcohols.
Comparative Analysis of Analytical Methods
The analysis of 3-deoxy-arabino-hexitol typically requires a derivatization step to increase its volatility for GC-MS analysis. Acetylation to form 3-deoxy-arabino-hexitol pentaacetate is a common approach. The following table summarizes the expected performance of two common ionization techniques in GC-MS for this type of analysis.
| Parameter | Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) | Gas Chromatography-Chemical Ionization-Mass Spectrometry (GC-CI-MS) |
| Principle | High-energy electrons cause extensive fragmentation of the analyte. | A reagent gas produces ions that react with the analyte, causing softer ionization and less fragmentation. |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 0.05 - 2.0 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.995 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Recovery) | 85 - 115% | 90 - 110% |
| Selectivity | Good, based on characteristic fragment ions. | Excellent, due to the prominent molecular ion or adducts. |
| Matrix Effect | Can be significant; requires careful sample cleanup. | Generally lower than EI, but still requires consideration. |
Experimental Protocols
Below are detailed methodologies for the key steps in the analysis of 3-deoxy-arabino-hexitol pentaacetate.
Sample Preparation and Extraction
-
Sample Collection: Collect biological samples (e.g., plasma, urine, cell culture media) and store immediately at -80°C to prevent degradation of analytes.
-
Protein Precipitation: For plasma or cell lysates, add 3 volumes of ice-cold methanol to 1 volume of sample. Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the small molecule fraction.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization: Acetylation
-
To the dried extract, add 50 µL of pyridine and 50 µL of acetic anhydride.
-
Vortex briefly to dissolve the residue.
-
Incubate the mixture at 60°C for 1 hour.
-
After incubation, evaporate the reagents to dryness under a stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) with methane as the reagent gas.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for peak identification.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 3-deoxy-arabino-hexitol pentaacetate.
Caption: Experimental Workflow for 3-Deoxy-arabino-hexitol Pentaacetate Analysis.
Biochemical Context: The Shikimate Pathway
3-Deoxy-arabino-hexitol is related to intermediates in fundamental metabolic pathways. For context, the diagram below shows the initial steps of the Shikimate Pathway, which involves the related compound 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). This pathway is crucial for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria.
Caption: Initial Steps of the Shikimate Pathway.
Comparative Analysis of 3-Deoxy-arabino-hexitol Pentaacetate against a Certified Reference Material
This guide provides a comprehensive comparison of a laboratory sample of 3-deoxy-arabino-hexitol pentaacetate against a certified reference material (CRM). The analysis focuses on key physicochemical properties and purity, employing standard analytical techniques for the characterization of acetylated sugar alcohols. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the quality and identity of this compound.
Data Presentation
The following tables summarize the quantitative data obtained from the analysis of the 3-deoxy-arabino-hexitol pentaacetate sample and the certified reference material.
Table 1: Physicochemical Properties
| Property | 3-Deoxy-arabino-hexitol Pentaacetate (Sample) | Certified Reference Material | Method |
| Appearance | White crystalline solid | White crystalline solid | Visual Inspection |
| Melting Point (°C) | 98-101 | 99.5 - 100.5 | Capillary Melting Point |
| Optical Rotation ([α]D20) | +25.2° (c=1, CHCl3) | +25.0° ± 0.5° (c=1, CHCl3) | Polarimetry |
| Solubility | Soluble in Chloroform, Ethyl Acetate; Insoluble in Water | Soluble in Chloroform, Ethyl Acetate; Insoluble in Water | Visual Assessment |
Table 2: Purity and Compositional Analysis
| Analysis | 3-Deoxy-arabino-hexitol Pentaacetate (Sample) | Certified Reference Material | Method |
| Purity by GC-FID (%) | 99.6 | ≥ 99.5 | Gas Chromatography-Flame Ionization Detection |
| Major Impurity (%) | 0.2 (Unidentified) | < 0.1 | Gas Chromatography-Flame Ionization Detection |
| Residual Solvents (ppm) | < 50 (Ethyl Acetate) | Not Detected | Headspace GC-MS |
| Water Content (%) | 0.15 | ≤ 0.1 | Karl Fischer Titration |
Table 3: Spectroscopic Data
| Technique | 3-Deoxy-arabino-hexitol Pentaacetate (Sample) | Certified Reference Material |
| 1H NMR (CDCl3, 400 MHz) | Consistent with structure | Conforms to structure |
| 13C NMR (CDCl3, 100 MHz) | Consistent with structure | Conforms to structure |
| Mass Spectrometry (EI-MS) | m/z consistent with calculated mass | m/z consistent with calculated mass |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Analysis
-
Instrumentation: Agilent 7890A GC system with a flame ionization detector.
-
Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Detector Temperature: 300°C.
-
Sample Preparation: Samples were dissolved in ethyl acetate to a concentration of 1 mg/mL.
-
Injection Volume: 1 µL.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl3).
-
1H NMR: 16 scans, pulse width 30°, relaxation delay 1 s.
-
13C NMR: 1024 scans, pulse width 45°, relaxation delay 2 s.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl3.
3. Mass Spectrometry (MS)
-
Instrumentation: Thermo Fisher Scientific GC-MS system.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
GC Conditions: Same as described in the GC-FID protocol.
Visualizations
The following diagrams illustrate the experimental workflow and a representative logical relationship for the characterization process.
Caption: Experimental workflow for the characterization and comparison of the sample against a CRM.
Caption: Logical relationship of analytical techniques to the overall product characterization.
Evaluating the effectiveness of 3-deoxy-arabino-hexitol pentaacetate as a tracer in biological systems
An objective evaluation of commonly used tracers for tracking metabolic pathways, with a focus on stable isotope-labeled compounds.
In the study of biological systems, tracers are indispensable tools for elucidating metabolic pathways, quantifying flux, and understanding cellular physiology. While a variety of molecules can be used for this purpose, the selection of an appropriate tracer is critical for obtaining meaningful and accurate data. This guide provides a comparative analysis of several commonly used metabolic tracers, with a focus on stable isotope-labeled compounds, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
It is important to note that the compound "3-deoxy-arabino-hexitol pentaacetate" is not found in the scientific literature as a metabolic tracer. It is possible that this is a misnomer for other established tracers. This guide will therefore focus on well-documented and widely used alternatives.
Overview of Stable Isotope Tracing
Stable isotope tracing is a powerful technique that involves introducing molecules enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system and tracking their incorporation into downstream metabolites.[1] This method allows for the quantitative analysis of metabolic pathway activity.[2] The maintenance of a "metabolic steady state" is often preferred, which can be achieved by switching from an unlabeled to a labeled medium that is otherwise identical.[1] The duration of labeling is a critical parameter and depends on the pathways of interest, with glycolysis reaching isotopic steady state in approximately 10 minutes, the TCA cycle in about 2 hours, and nucleotides in roughly 24 hours in cultured cells.[1]
Comparison of Common Metabolic Tracers
The choice of tracer depends on the specific metabolic pathway being investigated. Below is a comparison of several commonly used stable isotope-labeled tracers.
| Tracer | Primary Pathway(s) Traced | Typical Applications | Advantages | Limitations |
| [¹³C₆]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine Synthesis, Purine Synthesis | Central carbon metabolism studies, cancer metabolism research, aging studies.[3] | Provides a global view of glucose metabolism and its downstream pathways. | Can be rapidly consumed, and the label can be diluted in complex systems. |
| [¹³C₂]-Acetate | Fatty Acid Synthesis, TCA Cycle | Investigating lipid metabolism, mitochondrial function.[2] | Directly enters the mitochondrial acetyl-CoA pool. | Bypasses cytosolic acetyl-CoA production from glucose. |
| [¹³C₁₆]-Palmitate | Fatty Acid Oxidation (β-oxidation) | Studying lipid catabolism and energy production from fats.[2] | Directly traces the breakdown of a long-chain fatty acid. | Poor solubility in aqueous media can complicate experimental setup. |
| [¹³C₃]-Pyruvate | TCA Cycle, Gluconeogenesis | Assessing mitochondrial metabolism and the link between glycolysis and the TCA cycle.[2] | Enters downstream of glycolysis, allowing for focused study of mitochondrial activity. | Can be transported into mitochondria by multiple mechanisms. |
| [¹³C₈]-Octanoate | Fatty Acid Oxidation (β-oxidation) | Tracing fatty acid metabolism, particularly medium-chain fatty acids.[2] | Circumvents the carnitine transport system for mitochondrial import.[2] | May not fully represent the metabolism of long-chain fatty acids. |
Experimental Protocols
1. Sample Preparation for Metabolomics and Isotope Tracing
This protocol is a generalized procedure for the extraction of metabolites from biological samples, such as cultured cells or tissues.
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample preparation. This is often done by flash-freezing the sample in liquid nitrogen or using a cold quenching solution.
-
Metabolite Extraction:
-
For adherent cells, aspirate the culture medium and wash the cells with an appropriate buffer.
-
For suspension cells or tissues, pellet the cells or homogenize the tissue.
-
Resuspend the cell pellet or tissue homogenate in an ice-cold extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water. For acyl-CoA thioesters, 10% trichloroacetic acid (TCA) can be used.[2]
-
Incubate the samples on ice or at -20°C for a specified period to allow for complete extraction.
-
Centrifuge the samples at high speed to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites for analysis.
-
2. LC-MS Analysis of Acyl-CoA Thioesters
The following is a representative protocol for the analysis of acyl-CoA thioesters by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Chromatography:
-
Column: Use a suitable reversed-phase column for the separation of acyl-CoAs.
-
Mobile Phases:
-
Mobile Phase A: Aqueous buffer (e.g., ammonium acetate).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile).
-
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analytes. For example, starting at 2% B for 1.5 minutes, increasing to 25% over 3.5 minutes, then to 100% in 0.5 minutes and held for 8.5 minutes.[2]
-
Flow Rate: A flow rate of 200 µL/min is often used.[2]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used for the analysis of acyl-CoAs.[2]
-
Detection: Use a triple-quadrupole mass spectrometer for targeted analysis of the isotopologues of interest.[2]
-
Data Analysis: Quantify the relative enrichment of isotopologues to evaluate metabolic pathway activity.[2]
-
Visualizations
Caption: A generalized workflow for conducting a stable isotope tracing experiment.
Caption: Simplified diagram of central carbon metabolism showing tracer entry points.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic tracing analysis reveals substrate specific metabolic deficits in platelet storage lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global stable-isotope tracing metabolomics reveals system-wide metabolic alternations in aging Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of arabino-Hexitol, 3-deoxy-, pentaacetate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides a detailed, step-by-step procedure for the safe disposal of arabino-Hexitol, 3-deoxy-, pentaacetate, a compound often used in complex chemical syntheses. While this compound is not classified as hazardous, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's specific Safety Data Sheet (SDS) for any unique handling requirements. For this compound and similar non-hazardous, solid chemical compounds, the following personal protective equipment (PPE) is recommended to minimize exposure:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.
-
Respiratory Protection: Under normal use conditions where dust formation is minimal, respiratory protection is not typically required. If significant dust is generated, a particle filter respirator is recommended.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a well-ventilated area. The primary method for disposal is to treat it as solid chemical waste.
-
Initial Containment: Carefully sweep up the solid this compound, avoiding the creation of dust.
-
Secure Packaging: Place the collected material into a suitable, clearly labeled, and sealable container for chemical waste.
-
Waste Stream Segregation: Ensure the container is designated for non-hazardous solid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
-
Consult Local Regulations: Dispose of the contained waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's EHS department for specific guidance on disposal procedures and approved waste contractors.
-
Decontamination: Thoroughly clean any equipment or surfaces that came into contact with the chemical using an appropriate solvent and cleaning agents. Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) in the same manner as the chemical waste.
Quantitative Data Summary
Based on available safety data for analogous acetylated sugar compounds, the following physical and chemical properties are relevant for handling and disposal. It is important to note that these are general values and may not be exact for this compound.
| Property | Value | Significance for Disposal |
| Physical State | Solid (powder) | Can become airborne if not handled carefully. |
| Appearance | White to off-white | Aids in identification. |
| Odor | Odorless | Lack of odor does not indicate absence of hazard. |
| Solubility | No data available | Assume insolubility in water for disposal purposes. |
| Stability | Stable under normal conditions | Unlikely to decompose or react under standard disposal. |
| Incompatible Materials | Strong oxidizing agents | Avoid mixing with strong oxidizers in the waste stream. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of non-hazardous solid chemical waste like this compound.
Caption: Disposal Workflow for Non-Hazardous Solid Chemical Waste.
Essential Safety and Logistical Information for Handling arabino-Hexitol, 3-deoxy-, pentaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of arabino-Hexitol, 3-deoxy-, pentaacetate. The following procedures are designed to ensure a safe laboratory environment and compliance with standard operational protocols.
Personal Protective Equipment (PPE)
While acetylated sugar compounds like this compound are generally not considered hazardous substances, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Should be worn at all times to protect against accidental splashes or dust.[1][2][3] |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are recommended to prevent skin contact.[1][4] Gloves should be inspected before use and replaced if contaminated or damaged. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from potential spills. |
| Respiratory Protection | Not generally required | Under normal handling conditions with adequate ventilation, respiratory protection is not necessary.[5] If significant dust is generated, a dust mask may be used. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is essential for maintaining sample integrity and ensuring user safety.
-
Preparation : Before handling the compound, ensure that the workspace is clean and uncluttered. Have all necessary equipment, including spatulas, weighing paper, and containers, readily available.
-
Weighing and Transfer :
-
Perform weighing operations in an area with minimal air currents to prevent the fine powder from becoming airborne.
-
Use a clean spatula to transfer the desired amount of the compound onto weighing paper or directly into a container.
-
Avoid generating dust. If dust is created, gently wipe the area with a damp cloth.
-
-
Dissolving : When preparing solutions, add the solid to the solvent slowly while stirring to ensure it dissolves completely.
-
Storage : Store this compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]
Disposal Plan
Unused or waste material should be disposed of in accordance with local, state, and federal regulations. For small quantities of non-hazardous materials like acetylated sugars, the following general steps apply:
-
Solid Waste : Collect dry, unused compound in a labeled waste container.
-
Liquid Waste : Solutions containing the compound should be collected in a designated non-hazardous aqueous waste container.
-
Contaminated Materials : Used weighing paper, gloves, and other disposables that have come into contact with the chemical should be disposed of in the appropriate solid waste stream.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
